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  • Product: Methyl-13C,d3-amine hydrochloride
  • CAS: 104809-19-0

Core Science & Biosynthesis

Foundational

Methyl-13C,d3-amine hydrochloride: A Comprehensive Guide to Storage, Stability, and Handling

An In-depth Technical Guide for Researchers and Scientists This guide provides an in-depth examination of the critical procedures for the storage, handling, and stability assessment of Methyl-13C,d3-amine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Scientists

This guide provides an in-depth examination of the critical procedures for the storage, handling, and stability assessment of Methyl-13C,d3-amine hydrochloride (CAS No: 104809-19-0). As an isotopically labeled compound, its integrity is paramount for the accuracy and reproducibility of experimental outcomes in drug development and metabolic research. The following sections offer field-proven insights and protocols designed to preserve the material's purity and ensure user safety.

Core Physicochemical Properties and Their Implications

Understanding the fundamental properties of Methyl-13C,d3-amine hydrochloride is the first step toward appropriate handling. The hydrochloride salt form is intentionally used to enhance the stability and water solubility of the otherwise volatile and gaseous methylamine free base.[1] However, this salt form introduces specific challenges, primarily its hygroscopicity.

PropertyValueSignificance for Handling & Storage
Molecular Formula ¹³CD₃NH₂·HCl[2]The presence of stable isotopes (¹³C, D) makes this a high-value reagent for tracer studies. Contamination or degradation compromises isotopic purity.
Appearance White to clear, colorless crystalline solid.[3][4]A change in color or appearance (e.g., clumping, discoloration) can be an early indicator of moisture absorption or degradation.
Melting Point 231-234 °C[2][4][5]A high melting point is indicative of a stable salt lattice under thermal stress, but this does not preclude chemical degradation at lower temperatures.
Solubility Soluble in water.[4][6]Facilitates the preparation of aqueous stock solutions. However, this affinity for water also drives its hygroscopic nature.
Hygroscopicity Hygroscopic (absorbs moisture from the air).[3][6]This is the most critical stability factor. Moisture absorption can lead to physical changes (caking) and chemical instability.[7]

Long-Term Storage and Stability: A Proactive Approach

The primary objective for storing Methyl-13C,d3-amine hydrochloride is to mitigate moisture exposure and prevent chemical degradation. The compound is chemically stable at room temperature when stored under appropriate conditions.[3][8] However, one supplier recommends re-analysis for chemical purity after three years to ensure integrity.[9]

Recommended Storage Conditions

The consensus from safety data sheets and supplier recommendations is to store the material in a cool, dry, and well-ventilated area within a tightly sealed container .[3][5][10]

ParameterRecommendationRationale and Expert Insight
Temperature Room Temperature[8][9][11]The compound's high melting point suggests it is thermally stable at ambient temperatures. Refrigeration is not required and may even be detrimental if it leads to condensation when the container is opened at room temperature.
Atmosphere Dry/InertCritical: The hydrochloride salt is hygroscopic.[3] Absorbed water can act as a medium for reactions or alter the physical state of the powder, making accurate weighing difficult. Storage in a desiccator or glovebox with a dry atmosphere (e.g., nitrogen, argon) is best practice.
Container Tightly Closed Original ContainerPrevents moisture and air from entering.[5][12] Frequent opening and closing should be minimized. For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
Light Exposure Protect from Light[8][11][12]While not as critical as moisture, protection from light is a general best practice for complex organic molecules to prevent potential photolytic degradation over long-term storage.
The Mechanism of Hygroscopicity and its Consequences

Amine hydrochloride salts are prone to absorbing atmospheric water.[13][14] This occurs because the ionic lattice of the salt can readily form hydrogen bonds with water molecules.

G cluster_0 Consequences of Improper Storage Moisture Atmospheric Moisture (H₂O) Absorption Hygroscopic Absorption Moisture->Absorption Compound Methyl-¹³C,d₃-amine HCl (Crystalline Solid) Compound->Absorption Degradation Chemical Degradation (e.g., hydrolysis, reaction) Absorption->Degradation Physical Physical Clumping/Caking Absorption->Physical Purity Compromised Isotopic & Chemical Purity Degradation->Purity Weighing Inaccurate Weighing Physical->Weighing Weighing->Purity

Caption: Impact of moisture on product integrity.

Risk Assessment and Safe Handling Protocols

Methyl-13C,d3-amine hydrochloride is classified as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][12] A thorough risk assessment must be conducted before any handling.

Personal Protective Equipment (PPE) and Engineering Controls
ControlSpecificationRationale
Ventilation Chemical Fume Hood or Ventilated Enclosure[4][10]Essential to keep airborne concentrations low and prevent inhalation of the fine powder, which can cause respiratory tract irritation.[3]
Eye Protection Safety Goggles with Side-Shields[4][5]Protects against accidental splashes when making solutions and from airborne dust when handling the solid.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)[4][5]Prevents skin contact, which can cause irritation.[3] Gloves must be inspected before use and disposed of properly after handling.
Body Protection Laboratory Coat / Impervious Clothing[4][5][8]Prevents contamination of personal clothing.
Step-by-Step Protocol for Safe Weighing and Stock Solution Preparation

This protocol is designed to be a self-validating system, ensuring both user safety and the integrity of the compound.

  • Preparation:

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Ensure a chemical fume hood is operational.

    • Prepare all necessary equipment: analytical balance, weigh paper/boat, spatula, volumetric flask, and the appropriate solvent.

    • Allow the sealed container of Methyl-13C,d3-amine hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation on the cold powder.

  • Weighing (inside fume hood):

    • Minimize the time the primary container is open.

    • Carefully transfer the desired amount of the crystalline solid onto the weigh paper using a clean spatula. Avoid creating dust.[3][5]

    • Close the primary container tightly immediately after dispensing.

    • Record the precise weight.

  • Solubilization:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a portion of the desired solvent (e.g., deionized water, buffer) to the flask, ensuring the solid is wetted.

    • Gently swirl the flask to dissolve the compound completely.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup and Disposal:

    • Dispose of the weigh paper and any contaminated materials in a designated chemical waste container.[5]

    • Wipe down the spatula and work surface.

    • Remove gloves and wash hands thoroughly with soap and water.[3][10]

G start Start: Prepare Stock Solution ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->ppe equilibrate 2. Equilibrate Container to Room Temperature ppe->equilibrate weigh 3. Weigh Solid in Fume Hood (Minimize open time) equilibrate->weigh transfer 4. Transfer to Volumetric Flask weigh->transfer dissolve 5. Add Solvent & Dissolve transfer->dissolve volume 6. Bring to Final Volume dissolve->volume mix 7. Cap and Mix Thoroughly volume->mix end End: Labeled Stock Solution mix->end

Caption: Workflow for preparing a stock solution.

In-Depth Stability: Incompatibilities and Degradation

While stable under ideal conditions, the compound's integrity can be compromised by chemical incompatibility and forced degradation.

Chemical Incompatibilities

Avoid contact with the following substances, as they can trigger vigorous or hazardous reactions:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates)[3][4]

  • Strong Bases: (e.g., sodium hydroxide) Will convert the hydrochloride salt to the volatile and more reactive free base, methylamine.[3][15]

  • Acids, Acid Chlorides, and Acid Anhydrides [8][16]

Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][8]

Protocol for a Forced Degradation Study

For applications requiring a deep understanding of stability (e.g., use as a quantitative standard), a forced degradation or stress testing study is advisable. This protocol provides a framework for identifying potential degradation products.

  • Solution Preparation: Prepare a stock solution of Methyl-13C,d3-amine hydrochloride in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).[17]

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.[17]

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.[17]

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[17]

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photostability: Expose the stock solution to light that meets ICH Q1B guidelines.

  • Time Points and Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base samples before analysis.[17]

    • Analyze all samples, including a control (unstressed stock solution), by a stability-indicating method, such as LC-MS, to separate and identify any degradants.

Spill and Disposal Procedures

Spills: In case of a spill, evacuate the area. Avoid generating dust.[3] Wearing full PPE, sweep or vacuum the material and place it into a suitable, sealed container for disposal.[3] Ensure the area is well-ventilated.

Disposal: All waste material, including empty containers and contaminated items, must be disposed of as hazardous waste.[5] This should be done through a licensed disposal company in accordance with all local, state, and federal regulations.[5][8] Do not let the product enter drains.[5]

References

  • ChemicalBook. (2026, January 17). METHYL-D3-AMINE HYDROCHLORIDE - Chemical Safety Data Sheet MSDS / SDS.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D.
  • PubChem. (2023, April 27). Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation.
  • MilliporeSigma. (n.d.). Methyl- 13 C,d 3 -amine hydrochloride.
  • Cambridge Isotope Laboratories, Inc. (2018, May 14). METHYL-D3-AMINE:HCL (D, 99%) - Safety Data Sheet - SDS EU (Reach Annex II).
  • Cambridge Isotope Laboratories, Inc. (2022, November 17). METHYLAMINE:HCL (13C, 99%; 15N, 98%) Safety Data Sheet.
  • CDN Isotopes. (2015). Safety Data Sheet - Methyl-d3-amine HCl.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • LGC Standards. (2024, April 11). SAFETY DATA SHEET - Methylamine-D3.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Methylamine·HCl (¹³C, 99%; methyl-D₃, 98%).
  • CDN Isotopes. (n.d.). Methyl-d3-amine HCl.
  • Benchchem. (n.d.). (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine Degradation Pathway Analysis.
  • ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Wikipedia. (n.d.). Methylamine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Methyl-13C,d3-amine hydrochloride.
  • Reddit. (2021, September 15). Why is hydrogen chloride in everything?.
  • Wikipedia. (n.d.). Hydrochloride.
  • ResearchGate. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids.
  • Aldrich. (n.d.). Methylamine hydrochloride - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). Methylamine hydrochloride Safety Data Sheet.

Sources

Protocols & Analytical Methods

Method

Application Note: Multiplexed Isotopic Peptide Labeling via Carboxyl-Targeted Methylamidation using Methyl-13C,d3-amine Hydrochloride

Abstract & Critical Nomenclature Clarification In mass spectrometry-based proteomics, the term "dimethyl labeling" conventionally refers to the reductive amination of primary amines (N-termini and lysine side chains) usi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Critical Nomenclature Clarification

In mass spectrometry-based proteomics, the term "dimethyl labeling" conventionally refers to the reductive amination of primary amines (N-termini and lysine side chains) using formaldehyde and cyanoborohydride. However, when utilizing Methyl-13C,d3-amine hydrochloride , the target functional groups and chemical mechanisms are fundamentally different.

Methyl-13C,d3-amine acts as a nucleophile to target carboxyl groups (the C-terminus, Aspartate, and Glutamate residues)[1]. This specialized and highly efficient technique is accurately termed isotopic methylamidation or MeSIL (Methylamine Stable Isotope Labeling)[2]. This application note provides a definitive, step-by-step protocol for leveraging Methyl-13C,d3-amine hydrochloride to achieve complete, quantitative carboxyl derivatization, enabling robust multiplexed quantitation and enhanced fragmentation efficiency in LC-MS/MS workflows.

Mechanistic Principles & Causality (Expertise & Experience)

Why target carboxyl groups? In standard tryptic digests, every peptide contains at least one carboxyl group (the C-terminus), making it a universal target[1]. Furthermore, neutralizing the acidic carboxyl groups and replacing them with a basic amide moiety significantly increases the peptide's overall charge state during electrospray ionization (ESI)[1]. This charge enhancement is particularly beneficial for Electron Transfer Dissociation (ETD) and the negative-ion fragmentation of complex glycopeptides[3].

Reaction Causality: The reaction utilizes a water-soluble carbodiimide, EDC, to activate the carboxyl group. EDC forms an unstable O-acylisourea intermediate. If left unmanaged, this intermediate is prone to hydrolysis or spontaneous O-to-N acyl shifts, creating unreactive N-acylurea side products (+18 Da artifact). To prevent this, an additive like HOAt (1-Hydroxy-7-azabenzotriazole) is strictly required[1]. HOAt rapidly attacks the intermediate to form a highly reactive, yet stable, active ester. The heavy isotope tag, Methyl-13C,d3-amine, then executes a nucleophilic attack on this ester, forming a permanent heavy methylamide bond[3].

G Peptide Peptide-COOH (Target Carboxyl) Activated OAt-Active Ester (Intermediate) Peptide->Activated EDC + HOAt (pH 5.5) Labeled Peptide-CO-NH-13CD3 (Heavy Methylamide) Activated->Labeled Methyl-13C,d3-amine (Nucleophilic Attack)

Figure 1. Chemical mechanism of carboxyl activation and isotopic methylamidation.

Reagents & Materials

  • Heavy Label : Methyl-13C,d3-amine hydrochloride (Isotopic purity ≥99%).

  • Light Label (for multiplexing): Unlabeled Methylamine hydrochloride.

  • Activators : EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Reaction Buffer : 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5.

    • Causality: MES is a non-carboxylate buffer, ensuring the buffer itself does not compete for EDC activation. A pH of 5.5 is the kinetic sweet spot where carboxyl groups are sufficiently deprotonated for activation, but EDC hydrolysis is minimized.

  • Quenching Agent : 1% Trifluoroacetic acid (TFA) or 5% Hydroxylamine.

Step-by-Step Experimental Protocol

Workflow Step1 1. Peptide Preparation Lyophilize tryptic digest Step2 2. Buffer Addition Add Methyl-13C,d3-amine (pH 5.5) Step1->Step2 Step3 3. Carboxyl Activation Add HOAt, then EDC Step2->Step3 Step4 4. Incubation 2 hours at 25°C Step3->Step4 Step5 5. Quenching & Pooling Neutralize with TFA, mix Light/Heavy Step4->Step5 Step6 6. Cleanup & LC-MS/MS C18 Desalting and Acquisition Step5->Step6

Figure 2. Step-by-step experimental workflow for multiplexed isotopic methylamidation.

Step 4.1: Reagent Preparation (Prepare Fresh)
  • Prepare a 2 M solution of Methyl-13C,d3-amine hydrochloride in 100 mM MES buffer.

    • Critical Step: Adjust the pH to exactly 5.5 using NaOH. Unadjusted amine hydrochlorides are highly acidic and will completely inhibit EDC activation.

  • Prepare a 0.5 M solution of EDC·HCl in LC-MS grade water immediately before use.

  • Prepare a 0.5 M solution of HOAt in LC-MS grade water (or DMSO if solubility is limited).

Step 4.2: Carboxyl Activation and Labeling
  • Lyophilize tryptic peptides (10–50 µg) to complete dryness in a low-bind microcentrifuge tube.

  • Resuspend the peptide pellet in 10 µL of the 2 M Methyl-13C,d3-amine hydrochloride solution (pH 5.5).

  • Add 1 µL of 0.5 M HOAt and vortex briefly.

    • Expertise Insight: Always add HOAt before EDC. This ensures the transient O-acylisourea is instantly trapped upon formation, preventing irreversible side reactions.

  • Add 1 µL of 0.5 M EDC·HCl to initiate the reaction.

  • Incubate the mixture at room temperature (20–25°C) for 2 hours in the dark.

    • Causality: A 2-hour incubation ensures >99% conversion of all available carboxyl groups, preventing complex MS1 spectra caused by partially labeled intermediates[1].

Step 4.3: Reaction Quenching & Cleanup (Self-Validating System)
  • Self-Validation Checkpoint : Before quenching the entire batch, analyze a 1% aliquot via rapid LC-MS1. A successful reaction is self-validating when the native peptide peak completely disappears, replaced exclusively by the +17.05 Da shifted peak per carboxyl group.

  • Quench the reaction by acidifying with 10 µL of 1% TFA.

    • Causality: Acidification neutralizes any remaining active esters and completely stops EDC activity, preventing cross-reactivity during sample mixing.

  • For multiplexed quantitation, mix the Light-labeled and Heavy-labeled samples in a 1:1 ratio based on initial peptide input.

  • Desalt the pooled sample using a C18 StageTip or SPE cartridge. Wash with 0.1% TFA and elute in 80% Acetonitrile / 0.1% TFA.

  • Lyophilize the eluate and resuspend in 0.1% Formic acid for LC-MS/MS analysis.

Data Presentation & Expected Mass Shifts

When setting up database search parameters (e.g., MaxQuant, Proteome Discoverer), configure the modifications as static additions to the C-terminus, Aspartate (D), and Glutamate (E) residues.

Table 1. Quantitative Mass Shifts for Isotopic Methylamidation

Modification TypeReagent UsedChemical Composition AddedMonoisotopic Mass Shift (Da)
Light Methylamidation Methylamine·HClC H(3) N - O+13.0316
Heavy Methylamidation Methyl-13C,d3-amine·HCl13C 2H(3) N - O+17.0539
Multiplex Mass Delta Light vs. Heavy 13C 2H(3) - 12C 1H(3) +4.0223 per carboxyl

Note: A standard tryptic peptide ending in Arginine or Lysine with no acidic side chains will exhibit a minimum mass shift of +4.0223 Da between the Light and Heavy states due to the single C-terminal carboxyl group.

Troubleshooting & Optimization

  • Incomplete Labeling (Doublet Peaks in MS1) : Indicates failed activation. This is almost universally caused by degraded EDC (which is highly moisture-sensitive) or an incorrect reaction pH. Always use freshly prepared EDC solutions and verify the buffer pH with a micro-probe.

  • Unexpected Mass Additions (+18 Da) : Indicates the formation of N-acylurea side products. Ensure HOAt is added before EDC to immediately trap the intermediate, and verify that the reaction pH has not dropped below 4.5.

References

  • Title : Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Source : J Am Soc Mass Spectrom / PMC. URL :[Link]

  • Title : Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity. Source : Int J Mol Sci / PMC. URL :[Link]

  • Title : In-Depth Structural Characterization of N-Linked Glycopeptides Using Complete Derivatization for Carboxyl Groups Followed by Positive- and Negative-Ion Tandem Mass Spectrometry. Source : Analytical Chemistry. URL :[Link]

Sources

Application

Methyl-13C,d3-amine hydrochloride applications in metabolic flux analysis

An Application Guide to Metabolic Flux Analysis Using Methyl-13C,d3-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Static Metabolomics to Dynamic Flux Metabolic F...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Metabolic Flux Analysis Using Methyl-13C,d3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Metabolomics to Dynamic Flux

Metabolic Flux Analysis (MFA) provides a quantitative understanding of the rates (fluxes) of metabolic reactions within a biological system, offering a dynamic snapshot of cellular physiology that static metabolomics cannot capture.[1][2] This technique is indispensable in modern biomedical research and drug development, enabling the identification of therapeutic targets, the elucidation of drug mechanisms, and a deeper understanding of disease-related metabolic reprogramming.[3][4] By using stable, non-radioactive isotope tracers, MFA tracks the transformation of atoms through metabolic networks.[4][5][6] The distribution of these isotopic labels in downstream metabolites is measured, and this data is used in computational models to calculate intracellular fluxes.[7]

This guide focuses on a specialized tracer, Methyl-13C,d3-amine hydrochloride, a powerful tool for interrogating one-carbon metabolism. This network is central to biosynthesis, redox balance, and epigenetic regulation, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegeneration.[8]

The Tracer: Unpacking Methyl-13C,d3-amine Hydrochloride

Methyl-13C,d3-amine hydrochloride is a synthetic, isotopically labeled form of methylamine, a fundamental building block in biochemistry.[9] Its utility in MFA stems from its unique isotopic signature.

Key Physicochemical Properties

PropertyValueSource
Linear Formula ¹³CD₃NH₂·HCl
Molecular Weight 71.53 g/mol
Isotopic Purity ≥99 atom % ¹³C, ≥99 atom % D
Mass Shift M+4
Appearance Solid, crystalline powder[10]

The defining feature of this tracer is its M+4 mass shift . The methyl group contains one heavy carbon (¹³C, M+1) and three deuterium atoms (³x ²H, M+3), resulting in a product that is four mass units heavier than its unlabeled counterpart. This large, unique mass shift provides an exceptionally clear signal in mass spectrometry analysis, easily distinguished from the natural isotopic abundance of other atoms in a metabolite.

Principle of Application: Tracing the Flow of One-Carbon Units

The core application of Methyl-13C,d3-amine hydrochloride is to trace the flux through the interconnected pathways of one-carbon metabolism . This network facilitates the transfer of one-carbon units (like methyl groups) for essential cellular processes.

The labeled methyl group from Methyl-13C,d3-amine is utilized by the cell to synthesize S-adenosylmethionine (SAM), the universal methyl donor.[8] The reaction proceeds as follows: the labeled methylamine contributes to the regeneration of methionine, which is then adenylated to form ¹³CD₃-SAM. This labeled SAM is then used by a vast array of methyltransferase enzymes to donate its ¹³CD₃-group to various substrates, including:

  • DNA and RNA: for epigenetic regulation and gene expression control.

  • Histones and other proteins: for post-translational modifications that alter protein function.

  • Lipids: such as the synthesis of phosphatidylcholine.

  • Creatine: essential for energy homeostasis in muscle and brain tissue.

By measuring the incorporation of the M+4 label into these diverse biomolecules, researchers can quantify the rate of their synthesis and the overall "methylation potential" of the cell.

One_Carbon_Metabolism cluster_0 Methionine Cycle cluster_1 Methylation Targets Tracer Methyl-¹³C,d₃-amine Met Methionine-¹³CD₃ Tracer->Met Biosynthesis SAM SAM-¹³CD₃ Met->SAM MAT SAH S-adenosyl homocysteine SAM->SAH Methyl- transferases (MTs) Acceptor Acceptor (DNA, Protein, etc.) SAM->Acceptor ¹³CD₃ Hcy Homocysteine SAH->Hcy AHCY Hcy->Met MTR Methylated_Acceptor Methylated Acceptor (M+4 labeled) Acceptor->Methylated_Acceptor

Caption: Labeled methyl group transfer via the Methionine Cycle.

Core Applications in Research and Drug Development

  • Oncology: Cancer cells often exhibit profoundly altered one-carbon metabolism to fuel rapid proliferation. This tracer can be used to quantify changes in DNA methylation and nucleotide synthesis in response to targeted therapies, helping to identify drug resistance mechanisms.[3]

  • Neurodegeneration: Dysregulation of methylation pathways is implicated in diseases like Alzheimer's and Parkinson's. MFA with Methyl-13C,d3-amine can provide insights into how neuronal methylation capacity is compromised.

  • Drug Discovery: To assess the off-target effects of new chemical entities on cellular methylation. A drug candidate may inadvertently inhibit a key methyltransferase, which can be detected by a reduction in labeled downstream products.

Experimental Workflow and Protocols

A successful MFA experiment requires careful planning and execution, from cell culture to data analysis.[11][12]

MFA_Workflow cluster_design Phase 1: Design cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis exp_design Experimental Design - Select cell line - Determine tracer concentration - Plan time course culture Cell Culture & Isotopic Labeling exp_design->culture quench Metabolite Quenching & Extraction culture->quench Incubate to steady-state lcms LC-MS/MS Analysis quench->lcms data Data Processing (MID Analysis) lcms->data flux_map Flux Calculation & Interpretation data->flux_map

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Part 1: Experimental Design Considerations
  • Cell Line Selection: Choose a cell line relevant to the biological question. Ensure the cell line has active one-carbon metabolism pathways.

  • Tracer Concentration: The concentration of Methyl-13C,d3-amine hydrochloride should be high enough to ensure significant label incorporation but not so high as to induce toxicity or perturb normal metabolism. A typical starting point is to replace the standard methyl-group source (e.g., methionine) in the culture medium with a formulation containing the tracer.

  • Time Course: It is crucial to allow the cells to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable.[1][11] This typically requires incubating the cells for a duration equivalent to one or more cell doubling times. A preliminary time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is highly recommended.

Table of Recommended Experimental Parameters

ParameterRecommended RangeRationale
Cell Seeding Density 30-50% confluencyEnsures cells are in an exponential growth phase during labeling.
Tracer Incubation Time 24-72 hoursTo achieve or approach isotopic steady state.[13]
Replicates 3-6 biological replicatesTo ensure statistical power and account for biological variability.
Part 2: Protocol for Cell Culture and Isotopic Labeling

Objective: To culture cells in a medium containing Methyl-13C,d3-amine hydrochloride to allow for the incorporation of the stable isotope into the metabolic network.

Materials:

  • Adherent mammalian cells of choice

  • Culture vessels (e.g., 6-well plates)

  • Standard culture medium (e.g., DMEM)

  • Custom-formulated labeling medium lacking the standard methyl source but supplemented with Methyl-13C,d3-amine hydrochloride

  • Fetal Bovine Serum (FBS), dialyzed to remove small molecules

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in standard culture medium and grow to 30-50% confluency.

  • Medium Exchange: Aspirate the standard medium. Gently wash the cells once with pre-warmed PBS.

  • Initiate Labeling: Add the pre-warmed isotopic labeling medium to the cells.

  • Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the predetermined duration to allow for label incorporation.[13]

Part 3: Protocol for Metabolite Quenching and Extraction

Objective: To rapidly halt all metabolic activity and efficiently extract intracellular metabolites. This step is critical to prevent metabolic changes post-harvest.[1]

Materials:

  • Ice-cold PBS

  • Quenching/Extraction Solution: 80% Methanol / 20% Water, pre-chilled to -80°C.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C operation

Procedure:

  • Rapid Quenching: Remove the culture plate from the incubator and place it on ice. Immediately aspirate the labeling medium.

  • Wash: Quickly wash the cell monolayer with a generous volume of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Extraction: Immediately add 1 mL of -80°C Quenching/Extraction Solution to each well. Transfer the plates to a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Cell Collection: Scrape the frozen cell lysate from the plate surface and transfer the entire suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube. Avoid disturbing the pellet.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Part 4: Protocol for Sample Analysis by LC-MS/MS

Objective: To separate and quantify the mass isotopologues of target metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (recommended for separating polar metabolites)

  • Appropriate mobile phases

  • Dried metabolite extract from Part 3

Procedure:

  • Sample Preparation: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent compatible with the LC method.

  • Chromatographic Separation: Inject the reconstituted sample onto the LC system. Employ a HILIC method to separate key metabolites involved in or affected by one-carbon metabolism (e.g., methionine, creatine, nucleotides).

  • Mass Spectrometry Analysis: Analyze the column eluent using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of different mass isotopologues (e.g., M+0 and M+4) for each target metabolite.[1][6]

  • Data Acquisition: Acquire data across the full mass range to capture all potential labeled species.

Part 5: Data Analysis and Interpretation

Objective: To process the raw MS data to determine the fractional abundance of labeled metabolites and infer metabolic fluxes.

  • Mass Isotopomer Distribution (MID) Analysis: Process the raw LC-MS data using specialized software. For each metabolite of interest, determine the Mass Isotopomer Distribution (MID), which is the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3, M+4, etc.).[1]

  • Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes to isolate the enrichment derived from the tracer.

  • Flux Calculation: The corrected MIDs are then used as input for computational flux modeling. Software packages (e.g., INCA, 13CFLUX2) use metabolic network models and optimization algorithms to estimate the set of intracellular fluxes that best explains the observed labeling patterns.[14]

  • Interpretation: The resulting flux map provides a quantitative measure of the rates of reactions throughout the network. A high fractional abundance of M+4 in a product metabolite indicates a high flux from the tracer through the pathway leading to that product.

References

  • Panome Bio. (n.d.). Advanced Metabolic Flux Analysis. Panome Bio. Retrieved from [Link]

  • Yuan, J., et al. (2008). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PMC - NIH. Retrieved from [Link]

  • Mullen, A. R., & Deberardinis, R. J. (2012). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature. Retrieved from [Link]

  • PubMed. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. PubMed. Retrieved from [Link]

  • Khan, S., & G. La-Serna. (2021). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from [Link]

  • Giavalisco, P., et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ACS Publications. Retrieved from [Link]

  • Burclaff, J., & T. O’Brien. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Retrieved from [Link]

  • Feenstra, B., et al. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. Retrieved from [Link]

  • ORBilu. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. ORBilu. Retrieved from [Link]

  • Fogu, T., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. Retrieved from [Link]

  • OSHA. (n.d.). METHYLAMINE Method no.: 40. OSHA. Retrieved from [Link]

  • MDPI. (n.d.). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Retrieved from [Link]

  • Hasenour, C., et al. (2020). In vivo 2H/13C flux analysis in metabolism research. PMC - NIH. Retrieved from [Link]

  • Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. Retrieved from [Link]

  • Hasenour, C., et al. (2015). Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo. PMC. Retrieved from [Link]

  • Tavernarakis Lab. (n.d.). One-Carbon Metabolism Modulates Ageing And Neurodegeneration. Tavernarakis Lab. Retrieved from [Link]

  • Chen, X., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC. Retrieved from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. Retrieved from [Link]

Sources

Method

Global Proteome Quantification using Stable Isotope Dimethyl Labeling (+4 Da Mass Shift)

An Application Note and Protocol for Researchers Abstract Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate protein quantification in complex biological samples. Among t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate protein quantification in complex biological samples. Among the various chemical labeling techniques, stable isotope dimethyl labeling (SIDL) stands out as a rapid, robust, and highly cost-effective method for quantitative proteomics.[1][2] This technique employs reductive amination to modify primary amines—specifically the peptide N-terminus and the ε-amino group of lysine residues—with "light" or "heavy" dimethyl groups.[3][4] By using isotopologues of formaldehyde, a predictable mass shift is introduced between two sample states, allowing for their direct comparison and relative quantification from the MS1 precursor ion intensities.[5] This application note provides a detailed protocol for duplex quantitative proteomics using a +4 Da mass shift strategy, applicable to nearly any sample type, from cultured cells to clinical tissues.[4][6] We offer field-proven insights into the reaction mechanism, a step-by-step experimental workflow, data analysis guidelines, and troubleshooting advice to ensure successful implementation.

Principle of the Method: Reductive Amination

The core of this quantitative strategy is the covalent modification of peptides via reductive amination. The process is a straightforward, two-step chemical reaction performed post-digestion at the peptide level:

  • Schiff Base Formation: Under mildly acidic to neutral conditions (pH ~6-8), the carbonyl group of formaldehyde (CH₂O) reacts with a primary amine (R-NH₂) on a peptide to form an unstable intermediate known as a Schiff base (R-N=CH₂).

  • Reductive Methylation: A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is introduced. This agent selectively reduces the Schiff base to a stable secondary amine (R-NH-CH₃) and, in a second rapid reaction, to a tertiary dimethylamine (R-N(CH₃)₂).

This reaction occurs at every available primary amine, meaning the N-terminus of each peptide (unless it is a proline) and the side chain of every lysine (K) residue are dimethylated.[4][7]

To achieve relative quantification, two samples (e.g., "Control" and "Treated") are labeled in parallel using isotopically distinct, or "light" and "heavy," reagents. For a +4 Da duplex experiment, this is typically achieved as follows:

  • Light Sample: Labeled with normal formaldehyde (CH₂O ). The mass added per amine is +28.0313 Da.

  • Heavy Sample: Labeled with deuterated formaldehyde (CD₂O ). The mass added per amine is +32.0564 Da.

The mass difference between a heavy- and light-labeled peptide is precisely 4.0251 Da for every modified amine .[8] After labeling, the samples are mixed 1:1, and the ratio of the light to heavy peptide peak intensity in the mass spectrometer directly reflects the relative abundance of that peptide in the original samples.[5]

cluster_reaction Reductive Amination Chemistry cluster_light Light Labeling cluster_heavy Heavy Labeling (+4 Da) Peptide Peptide with Primary Amine (N-terminus or Lysine side chain) R-NH₂ CH2O Formaldehyde (CH₂O) Peptide->CH2O + CD2O Deuterated Formaldehyde (CD₂O) Peptide->CD2O + Light_Product Light Labeled Peptide R-N(CH₃)₂ (+28 Da) CH2O->Light_Product + Reducer Heavy_Product Heavy Labeled Peptide R-N(CD₂)₂ (+32 Da) CD2O->Heavy_Product + Reducer Reducer Sodium Cyanoborohydride (NaBH₃CN) Reducer->Light_Product Reducer->Heavy_Product

Fig 1. Chemical reaction for light and heavy (+4 Da) dimethyl labeling.

Key Advantages of +4 Da Dimethyl Labeling

  • Cost-Effective: The reagents are significantly less expensive than other popular labeling chemistries like iTRAQ or TMT, making it ideal for large-scale studies and pilot projects.[1][4]

  • Universal Applicability: As a post-extraction chemical labeling method, it can be applied to virtually any protein sample, including tissues, body fluids, and cell lines where metabolic labeling (e.g., SILAC) is impractical or difficult.[6]

  • High Efficiency & Speed: The labeling reaction is rapid, typically reaching completion in under an hour, with high efficiency and minimal side products.[2][8]

  • Robust Quantification: Quantification occurs at the MS1 level, which is less susceptible to the ratio compression effects sometimes seen with isobaric tags that rely on MS2/MS3 reporter ions.

  • Simple Workflow: The procedure is straightforward and does not require specialized equipment, making it easy to implement in any standard proteomics laboratory.[1]

Materials and Reagents

Reagents
  • Urea (Ultra-pure)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN, HPLC-grade)

  • Formic Acid (FA, MS-grade)

  • Light Labeling Reagents:

    • Formaldehyde solution (CH₂O, ~37% w/v in H₂O)

  • Heavy Labeling Reagents:

    • Formaldehyde-d₂ solution (CD₂O, ~20% w/v in D₂O)

  • Reducing Agent:

    • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution:

    • Ammonium hydroxide (NH₄OH) or Tris buffer

Equipment & Consumables
  • Protein LoBind tubes

  • Heater block / Thermomixer

  • pH indicator strips (range 5-9)

  • C18 StageTips or equivalent SPE cartridges

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Detailed Experimental Protocol

This protocol describes the entire workflow, from protein extraction to preparation for LC-MS/MS analysis.

Step 1: Protein Extraction, Reduction, and Alkylation

Scientist's Note: Proper denaturation, reduction of disulfide bonds, and alkylation of free cysteines are critical for achieving complete and efficient enzymatic digestion, which is the foundation for accurate quantification.

  • Lyse cells or homogenize tissue in a buffer containing 8 M Urea and 50 mM NH₄HCO₃.

  • Quantify protein concentration using a compatible method (e.g., BCA assay). Aliquot equal amounts of protein for the "light" and "heavy" samples (typically 50-100 µg per sample).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark.

Step 2: Proteolytic Digestion
  • Dilute the urea concentration of the samples to <1.5 M by adding 50 mM NH₄HCO₃.

  • Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

  • Incubate overnight (12-16 hours) at 37°C.

  • Acidify the digest with TFA or FA to a final concentration of 0.5-1% to stop the digestion and precipitate any remaining urea.

  • Desalt the peptide mixture using a C18 StageTip. Elute peptides and dry completely in a vacuum centrifuge.

Step 3: Stable Isotope Dimethyl Labeling (+4 Da)

Scientist's Note: Maintaining the correct pH is the most critical parameter for successful labeling. The reducing agent, NaBH₃CN, is most effective and stable at a slightly acidic pH, while the initial Schiff base formation is favored at a slightly higher pH. A pH of ~6-7 is a good compromise.

  • Reconstitute Peptides: Reconstitute each dried peptide sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB) or sodium phosphate buffer, pH 7.

  • Prepare Labeling Solutions (Fresh):

    • Light Reagent: 4% (v/v) CH₂O in H₂O.

    • Heavy Reagent: 4% (v/v) CD₂O in H₂O.

    • Reducing Agent: 0.6 M NaBH₃CN in H₂O.

  • Labeling Reaction:

    • To the "Control" sample, add 8 µL of the Light Reagent .

    • To the "Treated" sample, add 8 µL of the Heavy Reagent .

    • Vortex briefly and add 8 µL of the Reducing Agent to each tube.

  • Incubate for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding 16 µL of 1% (v/v) ammonium hydroxide or 32 µL of 50 mM Tris buffer. Incubate for 10 minutes.

  • Combine and Desalt: Pool the light and heavy labeled samples together. Acidify with TFA or FA to pH < 3. Perform a final C18 StageTip desalting to remove excess reagents and buffer salts. Elute and dry the combined sample.

LC-MS/MS Analysis and Data Processing

The labeled peptides are now ready for standard reversed-phase LC-MS/MS analysis.

Representative LC-MS/MS Parameters
  • Column: C18 reversed-phase analytical column (e.g., 75 µm ID x 25 cm length).

  • Mobile Phases:

    • A: 0.1% FA in H₂O

    • B: 0.1% FA in 80% ACN

  • Gradient: 2-35% B over 120 minutes at a flow rate of 300 nL/min.

  • MS Settings (Orbitrap):

    • MS1 Scan: Resolution 60,000; Scan range 350-1500 m/z.

    • Acquisition: Data-Dependent Acquisition (DDA), Top 15-20 most intense precursors.

    • MS2 Scan: CID fragmentation; Resolution 15,000.

Data Analysis Workflow

Data can be processed using software packages designed for quantitative proteomics, such as MaxQuant.

  • Database Search: Raw files are searched against a relevant protein database (e.g., UniProt Human).

  • Parameter Setup (MaxQuant):

    • Type: Set to Standard.

    • Multiplicity: Set to 2.

    • Labels:

      • Light: Dimethyl (N-term) and Dimethyl (K). These correspond to a mass addition of +28.0313 Da.

      • Heavy: Dimethyl_heavy (N-term) and Dimethyl_heavy (K). These correspond to a mass addition of +32.0564 Da.

    • Fixed Modifications: Carbamidomethyl (C).

    • Variable Modifications: Oxidation (M).

  • Quantification: The software will automatically detect the light/heavy peptide pairs based on their mass difference, extract their respective ion chromatograms, and calculate a Heavy/Light (H/L) ratio.[9]

  • Protein Ratios: Protein ratios are inferred from the median of all unique peptide ratios belonging to that protein.

cluster_workflow Data Analysis Workflow raw_data LC-MS/MS Raw Data (.raw file) maxquant MaxQuant Software raw_data->maxquant peak_picking Peak Picking & Feature Detection fasta Protein Database (.fasta file) fasta->maxquant db_search Database Search (Andromeda Engine) peak_picking->db_search quant Quantification (H/L Ratio Calculation) db_search->quant fdr FDR Control & Protein Inference quant->fdr output Protein Groups Output (Ratio H/L, p-value) fdr->output

Fig 2. Bioinformatic workflow for processing dimethyl labeling data.

Expected Results and Troubleshooting

A successful labeling experiment will yield quantifiable data for thousands of proteins. The mass shift for a given peptide will depend on the number of labeling sites.

Peptide Characteristic Labeling Sites Expected Mass Shift (Heavy - Light)
Tryptic peptide, no internal Lysine1 (N-terminus)~4.03 Da
Tryptic peptide, 1 internal Lysine2 (N-term + 1 Lys)~8.05 Da
Tryptic peptide, 2 internal Lysines3 (N-term + 2 Lys)~12.08 Da
Problem Possible Cause Solution
Low Labeling Efficiency Incorrect pH during labeling reaction.Verify pH of peptide solution is between 6-8 before adding reagents. Use a fresh buffer.
Degraded labeling or reducing agents.Prepare formaldehyde and NaBH₃CN solutions fresh before each use. Store stock reagents appropriately.
No "Heavy" Peaks Detected Used "Light" reagents for both samples.Carefully label tubes and reagents. Always double-check reagent addition.
Inconsistent H/L Ratios for Peptides from the same Protein Poor quality MS/MS spectra leading to incorrect peptide identification.Ensure the mass spectrometer is well-calibrated. Check for co-eluting interferences.
Inaccurate protein quantification prior to digestion.Use a reliable protein assay (e.g., BCA) and ensure precise pipetting.
Chromatographic Shift between Light and Heavy Peptides This is a known, though usually minor, effect of deuterium incorporation.[10]Modern data analysis software is adept at handling small retention time shifts. Ensure the "Match Between Runs" feature is enabled if analyzing fractions separately.

Conclusion

Stable isotope dimethyl labeling is a powerful, accessible, and economical technique for robustly quantifying differences in protein abundance across the proteome.[7] Its simple chemistry and compatibility with any sample type make it an excellent choice for a wide range of biological questions, from biomarker discovery to elucidating drug mechanisms and signaling pathways. By following this detailed protocol and understanding the principles behind each step, researchers can confidently generate high-quality, quantitative proteomic data.

References

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]

  • MtoZ Biolabs. Dimethyl Labeling. [Link]

  • Proteome Software. Loading MaxQuant Results into Scaffold Products. Technical Help Center. [Link]

  • Chen, Y., et al. (2018). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & Cellular Proteomics, 17(5), 1034-1047. [Link]

  • Tolonen, A. C., & Haas, W. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of Visualized Experiments, (87), e51416. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. PubMed, PMID: 19300442. [Link]

  • ResearchGate. MaxQuant screenshot showing settings for the modification configurations of isotope dimethyl labeling. [Link]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. PubMed, PMID: 14582924. [Link]

  • Kovanich, D., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4180–4189. [Link]

  • JOVE. Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue. [Link]

  • Ji, J., et al. (2013). Five-plex dimethyl labeling for quantitative proteomics. Chemical Communications, 49(75), 8341-8343. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve labeling efficiency with Methyl-13C,d3-amine hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl-¹³C,d₃-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl-¹³C,d₃-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this stable isotope-labeled reagent to enhance their experimental efficiency and data quality. This guide provides direct answers to common challenges and offers in-depth troubleshooting advice rooted in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental application of Methyl-¹³C,d₃-amine hydrochloride.

Q1: How should I properly store and handle Methyl-¹³C,d₃-amine hydrochloride? A: Methyl-¹³C,d₃-amine hydrochloride is a stable solid at room temperature.[1] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2][3] The compound is hygroscopic, and moisture absorption can affect weighing accuracy and introduce water into anhydrous reactions.[1][4] Always handle the material in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][5]

Q2: Why is the reagent supplied as a hydrochloride salt? What is the advantage? A: The hydrochloride salt form offers significantly improved stability and ease of handling compared to the free amine.[6] Free methylamine is a volatile gas at room temperature, making it difficult to store and measure accurately. The salt form is a stable, non-volatile solid with a high melting point (232-234 °C), simplifying weighing and addition to reaction mixtures.

Q3: Do I need to convert the hydrochloride salt to the free amine before my reaction? A: No, direct conversion is generally not necessary. The most common and efficient approach is to neutralize the hydrochloride salt in situ by adding a suitable base directly to the reaction mixture.[7] This method generates the nucleophilic free amine at the point of reaction, avoiding the handling of the volatile and gaseous form. A base is essential to deprotonate the primary amine, thereby increasing its nucleophilicity.[1][7]

Q4: What are the most common solvents and bases used for labeling reactions? A: The choice of solvent and base is critical and depends on the substrate's solubility and reactivity.

  • Solvents: Anhydrous polar aprotic solvents are typically preferred. Dimethylformamide (DMF) and acetonitrile (MeCN) are common choices as they effectively dissolve the amine salt and many organic substrates.[6][7]

  • Bases: Non-nucleophilic organic bases are ideal. Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are frequently used.[7] The base serves two purposes: to neutralize the hydrochloride salt and to scavenge the acid (e.g., HCl) generated during nucleophilic substitution reactions.[7] Typically, 2.5 to 3.0 equivalents of base are recommended.

Q5: What is the expected mass shift in my mass spectrometry (MS) analysis after successful labeling? A: Successful incorporation of the ¹³CD₃-methyl group will result in a mass increase of 4 Da compared to the unlabeled parent molecule. This is due to the addition of one ¹³C atom (mass difference of +1 vs. ¹²C) and three deuterium atoms (mass difference of +1 each vs. ¹H). This distinct M+4 shift is fundamental for tracking metabolites and using the labeled compound as an internal standard in quantitative LC-MS/MS analysis.[8][9]

Section 2: In-Depth Troubleshooting Guide

This guide provides solutions to more complex issues that may arise during your labeling experiments.

Problem: Low Labeling Efficiency or Incomplete Reaction

You observe a significant amount of unreacted starting material by TLC or LC-MS analysis.

Potential Cause A: Insufficient Base or Incorrect Base Strength

  • The Chemistry: The primary amine of Methyl-¹³C,d₃-amine is protonated in its hydrochloride salt form, rendering it non-nucleophilic. A base is required to deprotonate it to the free amine, which is the active nucleophile.[7] If the base is too weak or used in insufficient quantity, the concentration of the reactive free amine will be too low for the reaction to proceed efficiently.

  • Solution:

    • Verify Stoichiometry: Ensure you are using at least 2.5-3.0 equivalents of a suitable base like TEA or DIPEA. One equivalent is consumed to neutralize the HCl salt, and subsequent equivalents are needed to neutralize any acid produced during the reaction and to drive the equilibrium.[7]

    • Consider Base Strength: For less reactive substrates or specific reaction mechanisms like reductive amination, a different base might be required. However, for most standard N-alkylation reactions, TEA or DIPEA is sufficient.

Potential Cause B: Poor Reagent/Substrate Solubility

  • The Chemistry: A reaction can only occur when the reactants are in the same phase. If either your substrate or the amine salt is not fully dissolved, the reaction rate will be severely limited by diffusion at the solid-liquid interface.

  • Solution:

    • Solvent Screening: If you observe poor solubility, consider alternative anhydrous solvents. While DMF and MeCN are common, other options like DMSO or THF may be suitable depending on your substrate.

    • Gentle Heating: Gently warming the reaction mixture (e.g., to 40-60 °C) can improve the solubility of all components and increase the reaction rate.[7] Always monitor for potential side product formation at elevated temperatures.

Potential Cause C: Steric Hindrance

  • The Chemistry: Methylamine is a small, unhindered nucleophile, making it very effective in many reactions.[10] However, if the reaction site on your substrate molecule is sterically crowded (e.g., a secondary amine with bulky adjacent groups), the nucleophilic attack will be slow.

  • Solution:

    • Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonged reaction times (24-48 hours) and higher temperatures (e.g., 60-80 °C) may be necessary to achieve full conversion.[7]

    • Catalyst Addition: In some cases, such as reductive aminations, specific catalysts (e.g., Ru/C, NaBH(OAc)₃) can overcome steric barriers and facilitate the reaction under milder conditions.[11]

Workflow 1: General N-Methylation Protocol

Below is a generalized protocol for a typical N-methylation reaction.

Experimental Protocol: N-Methylation of a Primary/Secondary Amine

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your amine substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, MeCN) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA or TEA (2.5-3.0 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Reagent Addition: Add Methyl-¹³C,d₃-amine hydrochloride (1.2-1.5 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature and time depend on the substrate's reactivity.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench by slowly adding water or a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization.[6]

Problem: Formation of Side Products (e.g., Over-methylation)

You observe the formation of undesired products, such as a quaternary ammonium salt from a secondary amine starting material.

Potential Cause: Reaction Conditions Too Harsh or Incorrect Stoichiometry

  • The Chemistry: Over-methylation occurs when the newly formed labeled secondary amine reacts again with the methylating agent to form a tertiary amine, or a tertiary amine reacts to form a quaternary salt. This is more likely if excess methylating agent is used or if the reaction conditions are too aggressive. While many methylating agents like MeI are notorious for this, it can still occur with methylamine under certain conditions.

  • Solution:

    • Control Stoichiometry: Reduce the equivalents of Methyl-¹³C,d₃-amine hydrochloride to 1.05-1.1 equivalents.

    • Lower Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C and allow it to slowly warm to room temperature) to favor the desired mono-methylation.

    • Monitor Closely: Use LC-MS to carefully monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

    • Alternative Methods: For sensitive substrates, consider alternative methylation strategies like reductive amination with ¹³CD₃-formaldehyde, which can offer higher selectivity for mono-methylation.

Problem: Ambiguous Analytical Results (MS & NMR)

Your analytical data is difficult to interpret.

MS Issue: Unexpected m/z Values or Isotopic Patterns

  • The Chemistry: Mass spectrometry is the primary tool for confirming successful labeling.[8] The isotopic purity of Methyl-¹³C,d₃-amine hydrochloride is typically high (e.g., 99 atom % ¹³C, 99 atom % D), leading to a clean M+4 peak. Unexpected peaks could arise from incomplete labeling, fragmentation patterns, or natural isotope abundance.

  • Solution:

    • Check for M+0: The presence of a significant peak at the mass of the unlabeled starting material indicates an incomplete reaction.

    • Analyze Isotopic Cluster: The M+4 peak should be the base peak in the product's isotopic cluster. Software can model the expected isotopic distribution for your labeled compound. Compare your experimental data to this model. Natural abundance of isotopes in the rest of your molecule will still contribute to M+1, M+2, etc., peaks relative to the main labeled peak.[12]

    • Consider In-Source Fragmentation: If your molecule is unstable, it may fragment in the MS source. The ¹³CD₃ label will be on the fragment containing the nitrogen it's attached to. Understanding your molecule's fragmentation pathway is key to identifying the correct labeled fragment ion.[9]

NMR Issue: Interpreting ¹H and ¹³C Spectra

  • The Chemistry: NMR spectroscopy provides definitive structural confirmation. The ¹³C and ³D (deuterium) labels dramatically alter the expected spectra.[8][13]

  • Solution:

    • ¹H NMR: The characteristic singlet or multiplet for the N-CH₃ protons in the unlabeled compound will be absent in the labeled product's spectrum.[8] You may see a very small residual peak due to the <1% ¹H present. The absence of this peak is strong evidence of successful labeling.

    • ¹³C NMR: The resonance of the labeled methyl carbon will be present in the ¹³C spectrum. Its chemical shift will be similar to an unlabeled methylamine carbon (around 23.5 ppm in DMSO-d6 for the free amine), but the peak will appear as a multiplet due to coupling with the three deuterium atoms (C-D coupling).[14][15] Deuterium decoupling can be used to simplify this signal to a singlet.[16]

Data Summary Tables

Table 1: Typical Reaction Parameters for N-methylation

ParameterRecommended Value/ReagentRationale & Comments
Substrate Primary or Secondary AmineMethylamine is a good nucleophile for unhindered amines.[10]
Reagent Equiv. 1.2 - 1.5 eqA slight excess helps drive the reaction to completion.
Base TEA, DIPEANon-nucleophilic; neutralizes HCl salt and byproducts.[7]
Base Equiv. 2.5 - 3.0 eqEnsures complete deprotonation and neutralization.[7]
Solvent Anhydrous DMF, MeCNPolar aprotic solvents facilitate the reaction.[6][7]
Temperature 25 - 80 °CDependent on substrate reactivity; higher temps for hindered sites.[7]
Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Analytical Characteristics of the ¹³CD₃-Label

Analytical MethodExpected ObservationExplanation
Mass Spectrometry (MS) M+4 mass shiftAddition of one ¹³C (+1 Da) and three ²H (+3 Da).[9]
¹H NMR Disappearance of N-CH₃ signalProtons are replaced with deuterium, which is not observed in ¹H NMR.[8]
¹³C NMR Signal at ~23-27 ppmThe labeled carbon is observed, often as a multiplet due to C-D coupling.[14][15]
Infrared (IR) Spectroscopy Appearance of C-D stretchC-D stretching vibrations appear at a lower frequency (~2000-2200 cm⁻¹) than C-H stretches (~2800-3000 cm⁻¹).[8]
Section 3: Visual Workflow and Troubleshooting Guides
Diagram 1: Experimental Workflow for Isotopic Labeling

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_substrate Dissolve Substrate (1 eq) in Anhydrous Solvent add_base Add Base (e.g., DIPEA, 3 eq) prep_substrate->add_base add_reagent Add Methyl-13C,d3-amine HCl (1.2-1.5 eq) add_base->add_reagent react Stir at RT or Heat (e.g., 60 °C) add_reagent->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete quench Quench with H2O / NaHCO3 monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify (e.g., Column Chromatography) extract->purify analysis Confirm Structure & Purity (MS, NMR) purify->analysis

Caption: A typical experimental workflow for N-methylation.

Diagram 2: Troubleshooting Low Labeling Efficiency

G start Problem: Low Labeling Efficiency check_base Check Base Is base appropriate (e.g., DIPEA)? Are 2.5-3.0 eq. used? start->check_base check_solubility Check Solubility Are all components dissolved? Is the solvent anhydrous? check_base->check_solubility Yes solution_base Solution: Increase base equivalents or use a stronger base. check_base->solution_base No check_conditions Check Conditions Is temperature adequate for substrate? Is reaction time sufficient? check_solubility->check_conditions Yes solution_solubility Solution: Try alternative solvent (e.g., DMSO) or gently heat the reaction. check_solubility->solution_solubility No solution_conditions Solution: Increase temperature and/or prolong reaction time. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting incomplete reactions.

References
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry - ACS Publications.
  • Application Notes and Protocols for N-Methylation of Primary Amines using 2-Chloro-N-methylethanamine Hydrochloride. Benchchem.
  • The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. Organic Syntheses Procedure.
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC.
  • Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. Cole-Parmer.
  • Methyl- 13 C,d 3 -amine hydrochloride. Sigma-Aldrich.
  • A Technical Guide to Methyl-d3-amine: Properties, Synthesis, and Applications in Research. Benchchem.
  • A Comparative Guide: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride for Researchers. Benchchem.
  • Safety Data Sheet. CDN Isotopes.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.
  • Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
  • N-Methylation of Amines with Methanol at Room Temperature. Organic Chemistry Portal.
  • Methyl-d3-amine HCl | CAS 7436-22-8. LGC Standards.
  • Carbon-13 vs. Deuterium Labeling: A Comparative Guide for Researchers. Benchchem.
  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC.
  • Optimization of methylamine concentration and reaction time to minimize... ResearchGate.
  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH.
  • METHYL-D3-AMINE:HCL (D, 99%) - Safety Data Sheet - SDS EU (Reach Annex II). Toronto Research Chemicals.
  • (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate.
  • Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. PMC.
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.
  • Methylation of DNA by incubation with methylamine and nitrite. PubMed.
  • Stereochemistry of the in Vitro and in Vivo Methylation of DNA by (R)- and (S)-N-[2H1,3H]Methyl-N-nitrosourea and (R). ACS Publications.
  • The Core Mechanism of Maropitant-13C,d3 in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • Metabolic labeling based methylome profiling enables functional dissection of histidine methylation in C3H1 zinc fingers. PMC.
  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope.
  • 2H 13C Labeled Compounds. Isotope Science / Alfa Chemistry.
  • Explore Methyl D3 Amine Hydrochloride and Deuterium Products. Clearsynth Deutero.
  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC.
  • Methyl-d₃-amine·HCl (D, 98%). Cambridge Isotope Laboratories, DLM-289-1.
  • How can we efficiently prepare METHYL-D3-AMINE HYDROCHLORIDE? Guidechem.
  • Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry.
  • CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.
  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate.
  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. docbrown.info.
  • Identifying Toxic Metabolites Early with Isotope Labeling. Omics Online.
  • Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI.
  • Specific Isotopic Labeling of Methyl Groups has Extended the Molecular Weight Limits for NMR Studies of Protein structure and Dynamics.. Cambridge Isotope Laboratories.
  • Methyl- 13 C,d 3 -amine hydrochloride. MilliporeSigma.
  • Methylamine. Wikipedia.
  • CAS No : 7436-22-8 | Chemical Name : Methylamine-d3 Hydrochloride. Pharmaffiliates.
  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. PMC.
  • N-Methylation of Amines with Methanol at Room Temperature. Organic Letters.
  • Isotope Enhanced Approaches in Metabolomics. PMC.

Sources

Optimization

Troubleshooting incomplete methylation reactions with Methyl-13C,d3-amine hydrochloride

Welcome to the technical support center for isotopic labeling using Methyl-¹³C,d₃-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isotopic labeling using Methyl-¹³C,d₃-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of methylation reactions with this stable isotope-labeled reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments. Our approach is grounded in mechanistic principles and field-proven insights to help you overcome common challenges and achieve optimal results.

Foundational Experimental Protocol: General N-Methylation of a Primary Amine

This protocol provides a robust starting point for the N-methylation of a primary amine substrate using Methyl-¹³C,d₃-amine hydrochloride. It is crucial to recognize that optimal conditions can vary significantly based on the substrate's electronic and steric properties; therefore, this procedure should be seen as a template for further optimization.

Diagram of the General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware & Inert Atmosphere (N₂ or Ar) B 2. Dissolve Substrate & Base in Anhydrous Solvent A->B C 3. Add Methyl-¹³C,d₃-amine HCl B->C D 4. Heat to Reaction Temperature (e.g., 60-100 °C) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Quench Reaction E->F Completion G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I G Start Problem: No Reaction Base Is the base strong enough and in sufficient excess (≥2.5 eq)? Start->Base Temp Is the reaction temperature high enough? Base->Temp Yes Sol1 Action: Increase base equivalents or switch to a stronger base (e.g., Cs₂CO₃, DBU). Base->Sol1 No Moisture Are conditions strictly anhydrous? Temp->Moisture Yes Sol2 Action: Increase temperature in 20 °C increments. Temp->Sol2 No Sol3 Action: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. Moisture->Sol3 No Other Consider substrate reactivity and potential steric hindrance. Moisture->Other Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Troubleshooting

Technical Support Center: Resolving Mass Spectrometry Signal Overlap with Methyl-13C,d3-Amine Hydrochloride

Welcome to the Technical Support Center for quantitative mass spectrometry. As a Senior Application Scientist, I have engineered this guide specifically for researchers, scientists, and drug development professionals uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quantitative mass spectrometry. As a Senior Application Scientist, I have engineered this guide specifically for researchers, scientists, and drug development professionals utilizing Methyl-13C,d3-amine hydrochloride as an isotopic tag for chemical derivatization.

While stable isotope labeling is a gold standard for relative and absolute quantitation, the +4 Da mass shift introduced by this specific reagent presents two critical analytical challenges: isotopic envelope overlap and the chromatographic deuterium isotope effect . This guide provides mechanistic explanations, actionable troubleshooting protocols, and mathematical corrections to ensure robust data integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing signal intensity in my heavy channel (Methyl-13C,d3) when injecting a purely unlabeled (light) standard? A: This phenomenon is caused by the natural isotopic envelope of your analyte. Carbon-13 occurs naturally at approximately 1.1%. For larger molecules, the probability of containing multiple naturally occurring 13C atoms increases significantly. If your light analyte has a prominent M+4 isotopic peak, it will directly overlap with the monoisotopic peak of your Methyl-13C,d3-labeled internal standard (+4 Da). If left uncorrected, this results in an upward quantitative bias for the heavy channel .

Q2: My light analyte and Methyl-13C,d3-labeled internal standard do not co-elute perfectly. The heavy standard elutes 2-3 seconds earlier. Is my column failing? A: No, your column is functioning normally. You are observing the Chromatographic Deuterium Isotope Effect (CDE) . In reversed-phase liquid chromatography (RPLC), substituting hydrogen with deuterium alters the molecule's lipophilicity. The C-D bond has a lower zero-point vibrational energy and a slightly smaller van der Waals radius than the C-H bond. Consequently, deuterated compounds exhibit weaker hydrophobic interactions with the non-polar stationary phase (e.g., C18), causing them to elute slightly earlier than their protium counterparts . This slight retention time shift can lead to differential matrix effects and ionization suppression between the light and heavy species .

Q3: Can I eliminate the deuterium isotope effect by changing my mobile phase? A: Modifying the mobile phase gradient can minimize the resolution between the peaks, but it will not eliminate the intrinsic physicochemical differences. To completely bypass the CDE, you must switch the separation mechanism. For instance, Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio rather than lipophilicity, which has been shown to reduce the median migration time shift to negligible levels (<0.2 seconds) compared to RPLC . Normal-Phase LC can also reverse or mitigate the effect .

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol A: Mathematical Deconvolution of Isotopic Overlap

When chromatographic separation of the M+4 natural isotope and the labeled standard is impossible (since they are essentially isobaric), you must apply a mathematical matrix correction.

Self-Validating Principle: By running a "Light-Only" control, you empirically determine the natural M+4 contribution specific to your instrument's resolution and tuning, validating the theoretical isotopic distribution rather than relying on assumed constants.

Step-by-Step Methodology:

  • Acquire Light-Only Control: Inject a high-concentration sample of the purely unlabeled (light) derivatized analyte.

  • Extract Ion Chromatograms (EICs): Extract the EIC for the monoisotopic light mass ( M0​ ) and the M+4 mass ( M4​ ).

  • Calculate the Overlap Factor ( R4/0​ ): Integrate the peak areas. Calculate the ratio: R4/0​=Area(M4​)/Area(M0​) . This represents the percentage of the light signal that bleeds into the heavy channel.

  • Analyze Mixed Samples: Inject your experimental samples containing both light and Methyl-13C,d3-labeled analytes.

  • Apply Correction: For every experimental sample, calculate the true heavy signal using the formula:

    Corrected Heavy Area=Observed Heavy Area−(Observed Light Area×R4/0​)
  • Verify with High-Resolution MS (Optional): If using an Orbitrap or TOF instrument with resolving power >100,000, attempt to resolve the mass defect difference between the natural isotopes (e.g., four 13C atoms = +4.0134 Da) and the label (one 13C and three 2H = +4.0219 Da). A mass difference of ~0.0085 Da can be resolved at extreme resolutions, bypassing the need for mathematical correction.

Protocol B: Mitigating the Deuterium Isotope Effect in RPLC

If the retention time shift is causing differential matrix suppression (quantification errors), optimize the chromatography to force co-elution.

Step-by-Step Methodology:

  • Flatten the Gradient: Reduce the slope of your organic mobile phase gradient (e.g., change from 2% B/min to 0.5% B/min) around the expected elution time. A shallower gradient broadens the peaks slightly, increasing the peak overlap percentage between the light and heavy species.

  • Decrease Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) increases mobile phase viscosity and alters binding kinetics. This can compress the retention time gap between isotopologues.

  • Evaluate Matrix Suppression: Infuse a constant stream of the Methyl-13C,d3 standard post-column while injecting a blank biological matrix. Monitor the MS signal. If a suppression "dip" occurs exactly between the light and heavy retention times, you must alter the gradient to move the analytes away from that specific matrix suppression zone .

Part 3: Quantitative Data Summaries

Table 1: Impact of Separation Modality on Deuterium Isotope Retention Shifts | Separation Technique | Stationary Phase / Mechanism | Typical Retention Time Shift ( ΔtR​ )* | Causality / Mechanism | | :--- | :--- | :--- | :--- | | Reversed-Phase LC (RPLC) | C18 / Hydrophobic Interaction | +2.0 to +4.0 seconds | Deuterated species are less lipophilic; weaker binding to C18 . | | Normal-Phase LC (NPLC) | Silica / Polar Interaction | -1.0 to -3.0 seconds | Deuterated species bind slightly stronger to polar stationary phases . | | Capillary Zone Electrophoresis | Electric Field / Charge-to-Size | < 0.2 seconds | Separation is independent of lipophilicity; negligible isotope effect . |

*Note: Positive ΔtR​ indicates the deuterated (Methyl-13C,d3) compound elutes earlier than the non-deuterated compound.

Table 2: Theoretical Natural Isotope Bleed into the +4 Da Channel | Analyte Molecular Weight | Approx. Natural M+4 Abundance (Relative to M0​ ) | Risk of Signal Overlap with Methyl-13C,d3 Tag | | :--- | :--- | :--- | | < 300 Da | < 0.01% | Negligible | | 500 - 1000 Da | 0.1% - 1.5% | Low to Moderate (Correction recommended) | | 1500 - 3000 Da (Peptides) | 2.0% - 15.0% | High (Mathematical deconvolution mandatory) | | > 4000 Da | > 20.0% | Critical (Consider a +8 Da or +10 Da tag instead) |

Part 4: System Workflows and Mechanistic Diagrams

TroubleshootingWorkflow Start Signal Overlap or Quantitation Error Detected (Light vs. Methyl-13C,d3 Heavy) CheckType Identify the Root Cause: Co-elution Overlap vs. Retention Shift? Start->CheckType Coelution Isotopic Envelope Overlap (M+4 Natural Abundance Bleed) CheckType->Coelution Peaks perfectly co-elute RetShift Chromatographic Shift (Deuterium Isotope Effect) CheckType->RetShift Heavy tag elutes earlier HighRes Utilize High-Resolution MS (Resolve ~0.0085 Da Mass Defect) Coelution->HighRes HRMS Available Deconv Apply Mathematical Deconvolution (Empirical R4/0 Matrix Correction) Coelution->Deconv Unit Res MS Gradient Flatten LC Gradient & Lower Column Temperature RetShift->Gradient Must use RPLC AltLC Switch Separation Modality (e.g., CZE or HILIC) RetShift->AltLC Method flexibility allows

Decision matrix for diagnosing and resolving MS signal overlap and retention shifts.

Mechanism H_bond Protium (C-H) Bond Higher Zero-Point Energy Greater Lipophilicity StatPhase1 Stronger Hydrophobic Interaction with C18 Stationary Phase H_bond->StatPhase1 D_bond Deuterium (C-D) Bond Lower Zero-Point Energy Reduced Lipophilicity StatPhase2 Weaker Hydrophobic Interaction with C18 Stationary Phase D_bond->StatPhase2 Elution1 Later Elution Time (Unlabeled Analyte) StatPhase1->Elution1 Elution2 Earlier Elution Time (Methyl-13C,d3 Analyte) StatPhase2->Elution2

Physicochemical mechanism driving the deuterium isotope effect in reversed-phase LC.

References

  • Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. PubMed (NIH). Available at:[Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics. Analytical Chemistry (ACS). Available at:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at:[Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PubMed Central (NIH). Available at:[Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science (OUP). Available at:[Link]

Optimization

Reducing background noise in NMR using Methyl-13C,d3-amine hydrochloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Methyl-13C,d3-amine hydrochloride. This guide is designed to provide expert-level insights, practical tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Methyl-13C,d3-amine hydrochloride. This guide is designed to provide expert-level insights, practical troubleshooting, and validated protocols to help you successfully leverage this powerful isotopic labeling reagent to reduce spectral background and enhance the quality of your NMR data.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the application and principles of using Methyl-13C,d3-amine hydrochloride in NMR spectroscopy.

Q1: What is Methyl-13C,d3-amine hydrochloride and why is it a specialized tool for NMR?

A: Methyl-13C,d3-amine hydrochloride is an isotopically labeled version of methylamine hydrochloride.[1] Its structure is ¹³CD₃NH₂·HCl. The strategic replacement of naturally abundant isotopes makes it a highly specific probe for NMR studies:

  • ¹³C (Carbon-13): The naturally abundant ¹²C isotope is NMR-inactive. By incorporating the NMR-active ¹³C isotope (spin I=1/2), we introduce a carbon atom that can be directly observed in ¹³C NMR experiments.[2] Given the low natural abundance of ¹³C (1.1%), any signal from this label will be exceptionally prominent against a near-zero natural background.[3]

  • d₃ (Deuterium): The three hydrogen atoms (protons) of the methyl group are replaced with deuterium (²H). Since deuterium resonates at a completely different frequency from protons, this methyl group becomes "invisible" or silent in a standard ¹H NMR spectrum.[1][4]

This dual-labeling strategy allows you to introduce a ¹³C-NMR-active tag without adding confounding signals to the crowded ¹H spectrum.

Q2: How does this reagent specifically help in "reducing background noise" in NMR?

A: The term "background noise" in this context refers to spectral crowding and overlapping signals from the sample itself, rather than electronic noise from the instrument.[5] For large biomolecules like proteins, a ¹H NMR spectrum contains thousands of overlapping proton signals, creating a dense, unresolved background that can obscure the specific signals you want to study.

Methyl-13C,d3-amine hydrochloride mitigates this in two ways:

  • Simplifies the ¹H Spectrum: By using deuterium, no new proton signals are added upon methylation. This is critical for preventing further spectral crowding.[1]

  • Enables Spectroscopic Filtering: The true power comes from heteronuclear correlation experiments, such as the 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). This experiment only detects protons that are directly attached to a ¹³C nucleus. Since the only ¹³C label you've introduced is on the methyl group, the HSQC spectrum will only show a signal from that specific location, effectively filtering out the massive background from all other protons in the sample.[6]

Q3: What is reductive methylation and when is it used with this reagent?

A: Reductive methylation is a robust chemical method used to covalently attach methyl groups to primary amines, such as the N-terminal α-amine and the side-chain ε-amines of lysine residues on a protein.[7] The reaction typically uses formaldehyde and a reducing agent.[8] By using Methyl-13C,d3-amine hydrochloride in a related reaction scheme or as a precursor, you can specifically introduce the ¹³C,d₃-labeled methyl group onto your molecule of interest. This technique is invaluable for:

  • Studying Protein Structure and Dynamics: Probing the local environment of specific lysine residues or the N-terminus.[8]

  • Analyzing Protein-Ligand Interactions: Observing changes in the chemical shift of the labeled methyl group upon ligand binding.

  • Investigating Post-Translational Modifications: Quantifying methylation events at specific sites.

Q4: Can I use this reagent in non-deuterated solvents?

A: While possible, it is highly recommended to use high-quality deuterated solvents (e.g., D₂O, CDCl₃) for your NMR experiments.[9][10] Deuterated solvents are used for several critical reasons:

  • Lock Signal: Modern spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, compensating for drift over time and ensuring spectral stability.[11]

  • Minimizing Solvent Peaks: Even in deuterated solvents, a residual protonated solvent peak exists.[9] Using a non-deuterated solvent would create an enormous solvent signal that would overwhelm the signals from your analyte, requiring advanced solvent suppression techniques.[12][13]

Troubleshooting Guide

This section provides solutions to common problems encountered during and after the labeling procedure.

Problem 1: Low or no labeling efficiency detected by Mass Spectrometry or NMR.

  • Question: I've performed the reductive methylation reaction, but my analysis shows that my protein is not sufficiently labeled. What went wrong?

  • Answer: This is a common issue that can often be traced back to reaction conditions or reagent quality.

    | Possible Cause | Scientific Rationale & Validation Step | Recommended Solution | | :--- | :--- | :--- | | Suboptimal pH | The reactivity of primary amines is highly pH-dependent. The N-terminal α-amine generally has a lower pKa than the lysine ε-amine. Reaction selectivity and efficiency can be tuned by pH.[14] | Optimize Reaction pH: For targeting the N-terminus, a lower pH (e.g., 6.0-7.0) is often more selective. For labeling all primary amines, a higher pH (e.g., 7.5-8.5) is generally required. Perform small-scale pilot reactions at different pH values and analyze the products by mass spectrometry.[14] | | Reagent Degradation | The reducing agent (e.g., dimethylamine borane complex, DMAB) can degrade over time, especially if not stored properly. Formaldehyde solutions can also polymerize. | Use Fresh Reagents: Prepare fresh solutions of the reducing agent immediately before use.[8] Use high-quality formaldehyde from a reliable source. | | Incorrect Stoichiometry | The reaction requires a sufficient molar excess of the labeling and reducing agents to drive it to completion. | Verify Molar Ratios: For complete labeling, use a molar ratio of at least 1:10 (protein amine sites : formaldehyde) and a corresponding excess of reducing agent.[8] | | Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) will compete with your protein for the labeling reagent, drastically reducing efficiency. | Use Non-Reactive Buffers: Switch to a buffer system that does not contain primary or secondary amines, such as phosphate, HEPES, or borate. |

Problem 2: The ¹³C-methyl signal has poor signal-to-noise (S/N).

  • Question: I can see my labeled peak in the ¹³C spectrum, but it's very weak. How can I improve its intensity?

  • Answer: NMR is an inherently insensitive technique, so optimizing acquisition parameters is crucial.[15]

    | Possible Cause | Scientific Rationale & Validation Step | Recommended Solution | | :--- | :--- | :--- | | Low Sample Concentration | The NMR signal is directly proportional to the number of nuclei in the detection volume. | Increase Concentration: Aim for a protein concentration of 0.5-1.0 mM for optimal results in protein NMR.[16] If solubility is an issue, consider using specialized NMR tubes for smaller volumes (e.g., Shigemi tubes). | | Insufficient Scans (NS) | Signal averaging increases the S/N ratio by the square root of the number of scans. | Increase Acquisition Time: Double the number of scans to increase S/N by a factor of ~1.4. This is often the simplest way to improve data quality, albeit at the cost of longer experiment time.[17] | | Inadequate Relaxation Delay (D1) | If the delay between scans (D1) is too short, the ¹³C nucleus does not have enough time to return to its equilibrium state, leading to signal saturation and reduced intensity. | Optimize D1: Set the relaxation delay to be at least 1.5 times the longest T1 relaxation time of your ¹³C nucleus. For ¹³C in methyl groups, a D1 of 2-5 seconds is a good starting point.[17] | | Poor Spectrometer Shimming | An inhomogeneous magnetic field across the sample volume leads to broad lineshapes, which distributes the signal intensity over a wider frequency range, reducing the peak height. | Re-shim the Magnet: Perform automated or manual shimming on your sample to optimize field homogeneity.[9] |

Problem 3: I see unexpected or broad peaks in my NMR spectrum.

  • Question: My spectrum is not as clean as I expected. There are extra peaks, or my labeled signal is very broad.

  • Answer: These issues can point to sample quality problems or interesting molecular dynamics.

    | Possible Cause | Scientific Rationale & Validation Step | Recommended Solution | | :--- | :--- | :--- | | Sample Contamination | Impurities from the protein purification process (e.g., residual solvents, plasticizers) or non-deuterated buffer components can introduce unwanted signals.[9][18] | Ensure Sample Purity: Use highly purified protein. When possible, use deuterated versions of buffer components if they are known to have interfering signals.[18] | | Protein Aggregation | Aggregated protein tumbles very slowly in solution, which is a highly effective mechanism for NMR signal broadening. | Check for Aggregation: Visually inspect the sample for turbidity. Use techniques like Dynamic Light Scattering (DLS) to check the aggregation state. Modify buffer conditions (pH, ionic strength) or reduce protein concentration to promote a monomeric state. | | Intermediate Chemical Exchange | If the labeled methyl group is in a part of the protein that is undergoing conformational changes on the microsecond-to-millisecond timescale, this can lead to significant line broadening. | Investigate Dynamics: This is often not a "problem" but a discovery. The broadening contains valuable dynamic information. Consider running relaxation dispersion NMR experiments to characterize the exchange process.[19][20] |

Validated Experimental Protocol

This section provides a detailed workflow for the reductive methylation of a protein using ¹³C,d₃-labeled precursors.

Protocol: Reductive ¹³C,d₃-Methylation of a Protein for NMR Analysis

This protocol is adapted from established methods for protein methylation.[7][8][14]

1. Materials & Reagents

  • Purified Protein of Interest

  • Labeling Buffer: 100 mM HEPES or Borate buffer, pH adjusted for desired selectivity (e.g., pH 7.5 for general labeling).

  • Labeling Reagent: ¹³C-Formaldehyde (20% w/w in H₂O)

  • Reducing Agent: Dimethylamine borane complex (DMAB)

  • Quenching Solution: 1 M Glycine

  • NMR Buffer: 20 mM Phosphate buffer in 99.9% D₂O, with desired salts (e.g., 150 mM NaCl).

  • Dialysis tubing or desalting column.

2. Step-by-Step Methodology

  • Protein Preparation:

    • Thoroughly buffer-exchange the purified protein into the Labeling Buffer to a final concentration of 1-5 mg/mL. Ensure any amine-containing buffers (like Tris) are completely removed.

    • Cool the protein solution to 4 °C in an ice bath.

  • Reagent Preparation:

    • Prepare a fresh 1.0 M solution of DMAB in water immediately before use. Store on ice.[8]

  • Labeling Reaction:

    • While gently stirring the protein solution at 4 °C, add the ¹³C-Formaldehyde to a final molar ratio of 10:1 (formaldehyde : total primary amines).

    • Immediately after, add the freshly prepared DMAB solution in two aliquots, 30 minutes apart, to a final molar ratio of 5:1 (DMAB : total primary amines).

    • Allow the reaction to proceed at 4 °C for 2-4 hours.

  • Quenching the Reaction:

    • Add the Quenching Solution (Glycine) to a final concentration of 100 mM to consume any remaining formaldehyde. Let it react for 1 hour at 4 °C.

  • Purification:

    • Remove the excess reagents and byproducts by either extensive dialysis against the NMR Buffer (at 4 °C, with at least 3 buffer changes over 24 hours) or by using a gravity-flow desalting column pre-equilibrated with the NMR Buffer .

  • NMR Sample Preparation:

    • Concentrate the labeled protein to the desired final concentration (e.g., 0.5-1.0 mM).

    • Perform a final solvent exchange into 100% D₂O if necessary.

    • Transfer ~550 µL of the final sample into a high-quality NMR tube.[15]

dot

Caption: Workflow for protein reductive methylation.

Troubleshooting Logic Diagram

This diagram illustrates the decision-making process for diagnosing common issues.

dot

TroubleshootingLogic cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution LowLabel Low Labeling Efficiency pH Incorrect pH LowLabel->pH Reagents Old Reagents LowLabel->Reagents Buffer Wrong Buffer (Tris) LowLabel->Buffer LowSN Poor Signal-to-Noise Concentration Low Concentration LowSN->Concentration Scans Not Enough Scans LowSN->Scans D1 D1 Too Short LowSN->D1 Shims Poor Shimming LowSN->Shims BadPeaks Unexpected/Broad Peaks BadPeaks->Shims Aggregate Aggregation BadPeaks->Aggregate Exchange Chemical Exchange BadPeaks->Exchange Opt_pH Optimize pH (6.0-8.5) pH->Opt_pH Fresh_R Use Fresh Reagents Reagents->Fresh_R Change_B Use Phosphate/HEPES Buffer->Change_B Concentrate Increase Concentration Concentration->Concentrate More_Scans Increase NS Scans->More_Scans Longer_D1 Set D1 > 2s D1->Longer_D1 Reshim Re-shim Magnet Shims->Reshim Check_Agg Check Sample/Buffer Aggregate->Check_Agg Run_RD Run Relaxation Dispersion Exchange->Run_RD

Caption: Logic map for troubleshooting common NMR issues.

References
  • Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference.
  • Grokipedia. Solvent suppression.
  • Wikipedia. Solvent suppression.
  • Benchchem. (2025). Minimizing solvent peaks in NMR analysis of cis-isoeugenol.
  • AZoM. (2020, September 14).
  • Frontiers. (2019, January 18). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments.
  • Benchchem. (2025). A Comparative Guide: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride for Researchers.
  • PMC. Statistical Removal of Background Signals from High-throughput 1H NMR Line-broadening Ligand-affinity Screens.
  • Organomation.
  • DSpace@MIT. Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies.
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide.
  • ResearchGate.
  • Benchchem. (2025). Application Notes and Protocols for 13C NMR Spectroscopy of Dimethylamine-13C2 Hydrochloride.
  • PMC.
  • RSC Publishing. (2024, January 30). Background signal suppression by opposite polarity subtraction for targeted DNP NMR spectroscopy on mixture samples.
  • PMC. (2013, December 12).
  • Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.
  • RSC Publishing. (2024, January 30). Background signal suppression by opposite polarity subtraction for targeted DNP NMR spectroscopy on mixture samples.
  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.
  • ResearchGate.
  • ResearchGate. On the suppression of background signals originating from NMR hardware components.
  • Sigma-Aldrich. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies.
  • PMC.
  • Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes.
  • Google Patents. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof.
  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (2025, November 17).
  • Rsc.org. Selective Synthesis of mono- and di-Methylated Amines using Methanol and Sodium Azide as C1 and N1 Sources.
  • YouTube. (2022, September 14). Identify NMR Resonances Of 13C-Dimethyl N-terminal Amine l Protocol Preview.
  • PMC. (2020, October 1).
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Recent. (2021, November 3).
  • SciSpace. (2013, December 12).
  • General Procedures.
  • Chemistry LibreTexts. (2022, October 3). 5.
  • What can cause incorrect integration of certain peaks in HNMR of a pure compound? (2024, April 5).
  • PMC.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Semantic Scholar. (2017, March 17).
  • spectroscopy. (2023, May 13). nuclear magnetic resonance.
  • NSF PAR. Enhancing the resolution of H and C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening1.
  • MDPI. Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with Methyl-13C,d3-Amine Hydrochloride in Non-Polar Solvents

Overview: Methyl-13C,d3-amine hydrochloride (CAS 104809-19-0) is a critical isotopically labeled reagent widely used in proteomics, NMR structural elucidation, and the synthesis of deuterated or 13C-labeled active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: Methyl-13C,d3-amine hydrochloride (CAS 104809-19-0) is a critical isotopically labeled reagent widely used in proteomics, NMR structural elucidation, and the synthesis of deuterated or 13C-labeled active pharmaceutical ingredients (APIs)[1]. However, its highly ionic nature results in virtually zero solubility in non-polar organic solvents (e.g., hexane, toluene, dichloromethane)[2]. This creates a significant bottleneck for anhydrous or strictly non-polar synthetic steps.

As an Application Scientist, I have designed this troubleshooting guide to provide field-proven, self-validating methodologies to overcome this barrier without sacrificing your expensive isotopic reagents.

Troubleshooting FAQs

Q1: Why is Methyl-13C,d3-amine hydrochloride completely insoluble in my non-polar reaction mixture? A: The causality lies in the thermodynamic stability of the crystal lattice. Methylammonium chloride is an ionic salt held together by strong electrostatic forces and hydrogen bonding[3]. Non-polar solvents lack the required dielectric constant (polarity) to overcome this lattice energy and solvate the ions. To react the amine in a non-polar solvent, you must either neutralize the salt to its uncharged free-base form or utilize a phase-transfer catalyst (PTC) to shuttle the ion pair into the organic phase[4].

Q2: I need to use the amine in toluene. How can I extract the free base without losing the volatile isotope? A: The free base of methylamine is highly soluble in aromatic hydrocarbons (e.g., ~105 g/L in benzene/toluene at 20°C)[5]. Because it is a gas at room temperature (boiling point -6°C), you can perform a controlled basification of the aqueous salt and actively sparge (bubble) the generated Methyl-13C,d3-amine gas through a desiccating column into a chilled non-polar solvent trap. See Protocol A below.

Q3: Can I avoid handling the gaseous free base and react the salt directly in a biphasic mixture? A: Yes, through Phase Transfer Catalysis (PTC). By adding a highly lipophilic quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), the catalyst acts as a phase-transfer agent[6]. In the presence of a mild aqueous base, the amine is deprotonated at the interface, allowing the free amine to partition into the organic layer where the reaction occurs[4]. See Protocol B below.

Q4: Can I use a co-solvent to dissolve the salt directly? A: Yes, but with strict caveats. Using a polar aprotic solvent like DMF or DMSO will dissolve the salt, but this alters the bulk dielectric constant of your reaction medium. If your reaction strictly requires a non-polar environment (e.g., moisture-sensitive organometallic couplings), polar co-solvents may quench the reaction or cause side-product formation.

Quantitative Data: Solvent Compatibility Matrix

To assist in experimental design, the following table summarizes the solubility behavior of both the hydrochloride salt and the free base across various solvents based on their dielectric constants.

SolventDielectric Constant (ε)Solubility of Salt ( 13CD3​NH2​⋅HCl )Solubility of Free Base ( 13CD3​NH2​ )Recommended Use Case
Water 80.1Highly Soluble (>100 g/L)Highly SolubleAqueous basification phase
Methanol 32.7SolubleHighly SolublePolar protic reactions
DMF 36.7SolubleSolublePolar aprotic co-solvent
Dichloromethane 9.1InsolubleSolubleBiphasic PTC reactions
Toluene 2.4InsolubleSoluble (~105 g/L)Gas trapping / Anhydrous rxn
Hexane 1.9InsolubleModerately SolubleStrictly non-polar rxn

Experimental Protocols

Protocol A: Generation and Trapping of Anhydrous Methyl-13C,d3-amine Free Base

Self-Validating Mechanism: The successful generation of the free base is validated by the mass increase of the receiving flask and the alkaline pH of the non-polar solution when tested with moistened pH paper.

Materials:

  • Methyl-13C,d3-amine hydrochloride (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq, 10M aqueous solution)

  • Anhydrous toluene (receiving solvent)

  • Drying column packed with anhydrous NaOH pellets

Step-by-Step Methodology:

  • Setup: Assemble a two-neck generation flask equipped with a pressure-equalizing dropping funnel and a gas outlet. Connect the gas outlet to a drying tube containing anhydrous NaOH pellets, which then leads to a gas dispersion tube submerged in a receiving flask containing anhydrous toluene.

  • Chilling: Chill the receiving flask containing toluene in an ice-salt bath (-10°C) to maximize gas solubility and prevent evaporative loss of the isotope[5].

  • Dissolution: Dissolve the Methyl-13C,d3-amine hydrochloride in a minimal amount of distilled water in the generation flask.

  • Basification: Slowly add the 10M NaOH solution dropwise via the dropping funnel. The deprotonation reaction is highly exothermic.

  • Sparging: Gently heat the generation flask to 40-50°C to drive the gaseous Methyl-13C,d3-amine through the drying tube and into the chilled toluene.

  • Quantification: Weigh the receiving flask before and after the procedure to determine the exact molarity of the resulting isotopic amine solution.

FreeBaseWorkflow Start Methyl-13C,d3-amine HCl Base Add 10M NaOH Start->Base Gas 13C,d3-Methylamine Gas Base->Gas Exothermic Dry NaOH Drying Column Gas->Dry Heat to 50°C Trap Chilled Toluene Trap Dry->Trap Anhydrous Gas End Anhydrous Isotopic Amine Trap->End

Workflow for generating and trapping anhydrous Methyl-13C,d3-amine free base in toluene.

Protocol B: Biphasic N-Alkylation using Phase Transfer Catalysis (PTC)

Self-Validating Mechanism: The reaction progress can be monitored via TLC of the organic layer. The disappearance of the electrophile indicates successful interfacial transfer and reaction of the amine.

Materials:

  • Methyl-13C,d3-amine hydrochloride (1.2 eq)

  • Electrophile (e.g., benzyl bromide) (1.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Potassium carbonate ( K2​CO3​ ) (3.0 eq)

  • Dichloromethane (DCM) and Water (1:1 v/v)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve Methyl-13C,d3-amine hydrochloride, K2​CO3​ , and TBAB in water. The K2​CO3​ deprotonates the amine hydrochloride at the interface.

  • Organic Phase Preparation: Dissolve the electrophile in DCM.

  • Biphasic Mixing: Combine the two phases in a reaction vessel. The lipophilic TBAB facilitates the transfer of the reactive species across the phase boundary[6].

  • Reaction: Stir vigorously (≥800 rpm) at room temperature to maximize the interfacial surface area.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the labeled product.

PTCMechanism AqPhase Aqueous Phase (K2CO3 + Amine-HCl) Deprot Deprotonation at Interface AqPhase->Deprot Interface Phase Boundary Deprot->Interface OrgPhase Organic Phase (DCM) (Electrophile + TBAB) Interface->OrgPhase Free Amine Transfers Reaction N-Alkylation Reaction OrgPhase->Reaction TBAB Assisted

Biphasic N-alkylation mechanism utilizing Phase Transfer Catalysis (PTC).

References

  • Title: Methyl-13C,d3-amine hydrochloride | CAS 104809-19-0 | Source: scbt.com | URL: 1

  • Title: Methylamine Hydrochloride >98% - 10g | Source: synthetikaeu.com | URL: 2

  • Title: Methylammonium chloride | Source: grokipedia.com | URL: 3

  • Title: Phase-transfer catalyst | Source: wikipedia.org | URL: 4

  • Title: Methylamine freebase/HCl salt solubilities | Source: mdma.ch | URL: 5

  • Title: Application Notes and Protocols: 1-Decanamine, Hydrochloride in Organic Synthesis | Source: benchchem.com | URL: 6

Sources

Optimization

Preventing isotopic exchange during Methyl-13C,d3-amine hydrochloride long-term storage

Title: Technical Support Center: Preventing Isotopic Exchange During Methyl- 13 C,d 3​ -amine Hydrochloride Long-Term Storage Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I hav...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Preventing Isotopic Exchange During Methyl- 13 C,d 3​ -amine Hydrochloride Long-Term Storage

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of storing Methyl- 13 C,d 3​ -amine hydrochloride ( 13 CD 3​ NH 2​ HCl). This highly enriched isotopic reagent is foundational for NMR metabolomics, quantitative mass spectrometry, and the synthesis of deuterated therapeutics. However, its inherent hygroscopicity makes it highly susceptible to deliquescence and subsequent isotopic degradation. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the absolute integrity of your isotopic labels.

Mechanistic Insight: The Causality of Isotopic Exchange

Understanding why isotopic exchange occurs is the first step in preventing it. Methylamine hydrochloride is a [1]; its saturated aqueous solution has a lower vapor pressure than typical ambient humidity, causing it to spontaneously absorb moisture from the air.

Once an aqueous microenvironment forms:

  • Amine Group Exchange: The N-H (or N-D, if using the fully deuterated d 5​ variant) bonds are highly polarized. In the presence of water, they undergo instantaneous proton transfer via the Grotthuss mechanism.

  • Methyl Group Exchange: The 13 C-D 3​ bonds possess a high bond dissociation energy and lack a low-energy pathway for spontaneous exchange. However, in a prolonged deliquesced state, trace transition metal impurities (e.g., from stainless steel spatulas) or microbial contamination can[2] at the methyl carbon, compromising the d 3​ isotopic purity.

Troubleshooting & FAQs

Q1: My Methyl- 13 C,d 3​ -amine hydrochloride powder has turned into a sticky paste. Is the isotopic purity compromised? A1: You are observing moisture-induced deliquescence. If your downstream application relies strictly on the d 3​ methyl group, the carbon-bound deuterons are likely still intact, as they are kinetically stable without a catalyst. However, if you are using the fully deuterated variant ( 13 CD 3​ ND 3​ Cl), the isotopic purity of the amine group is instantly compromised due to rapid exchange with atmospheric 1 H 2​ O. Furthermore, the wet paste introduces massive weighing errors and ruins the reagent for anhydrous synthetic steps.

Q2: How can I recover a moisture-compromised sample without inducing thermal degradation? A2: Do not apply high heat (e.g., baking in an oven), as elevated temperatures in the presence of moisture can drive hydrolysis or catalyze trace-metal-mediated C-D exchange. Solution: Dissolve the compromised paste in a minimal volume of anhydrous, deuterated methanol (CD 3​ OD). Transfer the solution to a Schlenk flask and remove the solvent under high vacuum (lyophilization or rotary evaporation without a heat bath) to recover a dry, free-flowing powder.

Q3: Does temperature fluctuation drive isotopic exchange? A3: Indirectly, yes. Repeated freeze-thaw cycles without proper desiccation cause condensation inside the vial. This localized moisture accumulation accelerates the deliquescence process. Always allow the sealed secondary container (desiccator) to reach room temperature before opening to prevent condensation on the cold vial.

Q4: What is the optimal container for long-term storage? A4: Amber glass vials with PTFE-lined screw caps. Standard polyethylene (PE) caps have a high moisture vapor transmission rate (MVTR). PTFE provides a superior barrier against ambient humidity, while the amber glass [3].

Quantitative Data: Storage & Risk Matrices

Table 1: Storage Conditions Comparison

Storage MethodContainerAtmosphereTempExpected Shelf Life
Optimal (Gold Standard) Amber glass, PTFE-lined cap in vacuum desiccatorArgon (Glovebox)-20°C> 5 Years
Acceptable Clear glass, PTFE-lined cap in ziplock with silicaNitrogen4°C1 - 2 Years
High Risk Plastic tube, standard PE capAmbient Air20°C< 1 Month
Compromised Unsealed or punctured septumAmbient Air20°C< 24 Hours

Table 2: Isotopic Exchange Risk by Molecular Site

Molecular SiteExchange MechanismCatalyst Required?Risk Level upon Moisture Exposure
Amine (-NH 2​ / -ND 2​ ) Grotthuss Proton HoppingNo (Spontaneous)Critical / Instantaneous
Methyl (-CD 3​ ) Borrowing-Hydrogen / RadicalYes (Metals, pH extremes)Low / Slow

Visualizations of Mechanisms and Workflows

Isotopic_Exchange_Mechanism A Ambient Humidity (H2O Vapor) B Methyl-13C,d3-amine HCl (Hygroscopic Solid) A->B Absorption (Vapor Pressure Gradient) C Deliquescence (Aqueous Microenvironment) B->C Dissolution D N-H / N-D Exchange (Rapid Grotthuss Mechanism) C->D Proton Transfer E C-D Exchange (Slow, Catalyst Dependent) C->E Trace Metals / pH Shift F Isotopic Degradation (Loss of Labeling Purity) D->F Amine Label Loss E->F Methyl Label Loss

Fig 1. Mechanism of moisture-induced deliquescence and subsequent isotopic exchange pathways.

Storage_Protocol S1 Glovebox Transfer (Ar/N2 Atmosphere) S2 Aliquot into Amber Glass Vials S1->S2 S3 Seal with PTFE-Lined Caps S2->S3 S4 Secondary Containment (Vacuum Desiccator) S3->S4 S5 Long-Term Storage (-20°C, Dark) S4->S5

Fig 2. Optimal inert-atmosphere handling and long-term storage workflow.

Experimental Protocols

Protocol 1: Inert-Atmosphere Aliquoting and Storage Self-Validating Principle: By aliquoting the bulk reagent immediately upon receipt, you limit the exposure of the primary stock to a single event, isolating any potential contamination to individual working vials.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove surface-bound moisture. Transfer them directly into an inert-atmosphere glovebox (Argon or Nitrogen, O 2​ and H 2​ O < 1 ppm).

  • Equilibration: Bring the sealed primary ampoule of Methyl- 13 C,d 3​ -amine hydrochloride into the glovebox.

  • Aliquoting: Using a plastic or ceramic spatula (to avoid trace transition metal contamination from stainless steel), aliquot the bulk powder into single-use quantities (e.g., 50–100 mg per vial).

  • Primary Sealing: Secure the PTFE-lined caps tightly. Wrap the cap-vial junction with Parafilm.

  • Secondary Sealing: Place the vials inside a vacuum desiccator containing indicating Drierite (calcium sulfate).

  • Storage: Remove the desiccator from the glovebox and store it in a monitored -20°C freezer.

  • Usage: When a vial is needed, remove the desiccator from the freezer and allow it to reach room temperature before opening. This prevents condensation from forming on the cold vials.

Protocol 2: Verifying Isotopic Purity via ESI-HRMS Self-Validating Principle: [4] allows for the rapid detection of H/D exchange by monitoring the M+3 mass shift without requiring massive sample consumption.

  • Sample Preparation: In a dry environment, dissolve 1 mg of the Methyl- 13 C,d 3​ -amine hydrochloride in 1 mL of anhydrous Acetonitrile (LC-MS grade). Do not use protic solvents like H 2​ O or standard Methanol, as they will induce amine exchange in the source.

  • Instrument Tuning: Set the ESI source to positive ion mode. Use a low capillary temperature (e.g., 250°C) to minimize thermally induced exchange in the source.

  • Data Acquisition: Direct infuse the sample at 5 µL/min. Monitor the exact mass of the 13 CD 3​ NH 3+​ ion.

  • Analysis: Calculate the isotopic purity by comparing the relative abundance of the D 3​ isotopologue against any D 2​ or D 1​ peaks. A pure sample should exhibit >99% atom % D at the methyl position.

References

  • Title: Hydrogen/deuterium exchange in interstellar ice analogs Source: Astronomy & Astrophysics (2009) URL: [Link]

  • Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry Source: Rapid Communications in Mass Spectrometry / ResearchGate (2022) URL: [Link]

Troubleshooting

Technical Support Center: Addressing Low Yield in Methyl-13C,d3-amine Hydrochloride Custom Synthesis

Welcome to the technical support center for the custom synthesis of Methyl-13C,d3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the custom synthesis of Methyl-13C,d3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this critical isotopically labeled compound. Here, we will delve into the common synthetic pathways, troubleshoot potential pitfalls, and provide detailed, field-proven protocols to enhance your experimental success.

Introduction to Methyl-13C,d3-amine Hydrochloride Synthesis

Methyl-13C,d3-amine hydrochloride is a stable isotope-labeled (SIL) compound widely used as an internal standard in mass spectrometry-based quantitative analysis.[1][2] Its synthesis requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. Low yields can arise from a variety of factors, from incomplete reactions and side product formation to inefficient purification. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic pathways for Methyl-13C,d3-amine hydrochloride?

A1: Several pathways are employed, with the choice often depending on the starting materials and desired scale. The most prevalent methods include:

  • Reductive Amination: This is a widely used method that involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.[3] For this specific synthesis, a common approach is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.[4][5] To introduce the isotopic labels, deuterated formic acid and ¹³C-formaldehyde would be used.

  • Alkylation of an Amine Precursor: This involves the N-alkylation of a protected amine, such as Boc-protected benzylamine, with a deuterated and ¹³C-labeled methylating agent like deuterated methyl tosylate (TsOCD₃).[1][6] This is followed by deprotection to yield the final product.

  • From Labeled Nitromethane: Deuterated nitromethane can be prepared and then reduced to form the desired labeled methylamine.[7][8]

  • Gabriel Synthesis Modification: This involves the reaction of potassium phthalimide with a labeled methylating agent, followed by hydrolysis to release the primary amine.[9]

Q2: Why is my isotopic enrichment lower than expected?

A2: Low isotopic enrichment (ideally ≥98%) can significantly impact the quality of your internal standard.[2] Potential causes include:

  • Contamination with Unlabeled Reagents: Ensure that all starting materials, particularly the labeled precursors (e.g., ¹³C-formaldehyde, CD₃-source), are of high isotopic purity.

  • Hydrogen/Deuterium Exchange: Deuterium labels can sometimes be labile and exchange with protons from solvents or other reagents, especially under acidic or basic conditions.[10] Careful selection of reaction conditions and solvents is crucial.

  • Incomplete Reaction: If the labeling step does not go to completion, you may have a mixture of labeled and unlabeled species.

Q3: What are the key considerations for purifying Methyl-13C,d3-amine hydrochloride?

A3: Purification is critical to remove unreacted starting materials, byproducts, and any unlabeled methylamine.

  • Crystallization: Recrystallization from a suitable solvent system, such as absolute ethanol or isopropanol, is a common and effective method for purifying the hydrochloride salt.[11][12]

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography may be necessary before the final salt formation.[1]

  • Removal of Ammonium Chloride: A common impurity, especially in syntheses starting from ammonia derivatives, is ammonium chloride. This can often be removed by washing with a solvent in which methylamine hydrochloride is soluble but ammonium chloride is not, such as chloroform, or by careful recrystallization.[11][12]

Troubleshooting Guide: Low Yield Issues

This section provides a more in-depth look at specific problems that can lead to low yields and offers step-by-step solutions.

Problem 1: Low Conversion in Reductive Amination (Eschweiler-Clarke Type) Pathway

Symptoms:

  • TLC or NMR analysis of the crude reaction mixture shows a significant amount of starting amine.

  • The isolated yield of the tertiary amine before salt formation is low.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reagents The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion and prevent the formation of secondary amines.[5]1. Increase Stoichiometry: Use a 2-3 fold excess of both ¹³C-formaldehyde and deuterated formic acid relative to the starting amine. 2. Monitor Reagent Quality: Ensure the formaldehyde solution has not polymerized and the formic acid is of high purity.
Suboptimal Reaction Temperature The reaction is typically performed at or near boiling to ensure a reasonable reaction rate.[5]1. Increase Temperature: Carefully increase the reaction temperature to reflux. 2. Monitor for Decomposition: Be aware of the thermal stability of your starting materials and products.
Inefficient Imine/Iminium Ion Formation The initial condensation between the amine and formaldehyde to form an imine, and its subsequent protonation to an iminium ion, is a critical step.[4]1. pH Adjustment: While formic acid acts as the acid catalyst, ensure the reaction medium is sufficiently acidic to promote iminium ion formation. 2. Water Removal: In some variations, removal of the water formed during imine formation can drive the equilibrium forward. However, the classic Eschweiler-Clarke is often run in aqueous conditions.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or unexpected peaks in NMR/MS of the crude product.

  • Difficulty in purifying the desired product.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Over-alkylation (Quaternization) While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and not form quaternary ammonium salts, other alkylation methods using highly reactive methylating agents (e.g., methyl iodide) can lead to over-alkylation.[4][13]1. Control Stoichiometry: Use a precise stoichiometry of the methylating agent. 2. Lower Reaction Temperature: Perform the alkylation at a lower temperature to reduce the rate of the second alkylation. 3. Choose a Milder Methylating Agent: Consider using a less reactive methylating agent if over-alkylation is a persistent issue.
Side Reactions of Formic Acid/Formaldehyde At high temperatures, formic acid can decompose. Formaldehyde can undergo Cannizzaro-type reactions.1. Temperature Control: Avoid excessive heating. 2. Order of Addition: Add the amine to the formaldehyde/formic acid mixture to maintain an excess of the methylating reagents.
Impure Starting Materials Impurities in the starting amine or labeled reagents can lead to a cascade of side reactions.1. Purify Starting Materials: Ensure the purity of all reactants before starting the synthesis. 2. Use High-Quality Labeled Reagents: Obtain a Certificate of Analysis for all isotopically labeled starting materials to verify their chemical and isotopic purity.[2]
Problem 3: Product Loss During Workup and Purification

Symptoms:

  • Good conversion observed in the crude reaction mixture, but low isolated yield of the final hydrochloride salt.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Volatility of Free Amine Methylamine is a volatile compound, and the free base form can be lost during solvent removal or extraction.1. Acidify Before Concentration: Before removing solvents, acidify the solution to convert the amine to its non-volatile salt form. 2. Use a Cold Trap: When removing solvents under reduced pressure, use an efficient cold trap to recover any volatile product.
Incomplete Extraction The distribution coefficient (logD) of the amine will vary with pH. At high pH, the free base is more soluble in organic solvents, while at low pH, the salt is more water-soluble.1. Optimize Extraction pH: During aqueous workup, basify the solution (pH > 10) to ensure the amine is in its free base form for efficient extraction into an organic solvent like diethyl ether or dichloromethane. 2. Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent to ensure complete removal of the product from the aqueous layer.
Incomplete Precipitation of Hydrochloride Salt The hydrochloride salt may have some solubility in the chosen solvent, leading to losses in the mother liquor.1. Choose an Appropriate Solvent: Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or ethyl acetate, for precipitation. 2. Cooling: Cool the solution to 0°C or below to maximize precipitation. 3. Concentration: Carefully concentrate the solution to induce precipitation, but avoid complete dryness which can trap impurities.
Hygroscopic Nature of the Product Methylamine hydrochloride is hygroscopic and can absorb moisture from the air, making it difficult to handle and weigh accurately.[11]1. Work in a Dry Atmosphere: Handle the final product in a glove box or under a stream of dry nitrogen. 2. Thorough Drying: Dry the final product under high vacuum over a desiccant like P₂O₅.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Eschweiler-Clarke Variation)

This protocol is adapted from established procedures for reductive amination.[4][14]

Materials:

  • Ammonium chloride-¹³C (¹³NH₄Cl)

  • Paraformaldehyde-¹³C (¹³CH₂O)n

  • Deuterated formic acid (DCOOD)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Absolute ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ¹³C-ammonium chloride (1.0 eq), ¹³C-paraformaldehyde (2.5 eq), and deuterated formic acid (5.0 eq).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction should become a clear solution.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to quench any remaining formic acid and ensure the product is in the salt form.

    • Remove the excess solvent and volatile byproducts under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot absolute ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Dry the crystals under high vacuum to yield Methyl-13C,d3-amine hydrochloride.

Protocol 2: Synthesis via N-Alkylation and Deprotection

This protocol is based on methods for N-alkylation of protected amines.[1][6]

Materials:

  • Boc-benzylamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl-13C,d3-tosylate (¹³CD₃OTs)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (in diethyl ether or dioxane)

Procedure:

  • N-Alkylation:

    • Under an inert atmosphere (N₂ or Ar), dissolve Boc-benzylamine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes.

    • Slowly add a solution of Methyl-13C,d3-tosylate (1.05 eq) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude N-Boc-N-(methyl-13C,d3)-benzylamine by silica gel column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture (using a balloon or Parr shaker) at room temperature until the deprotection is complete (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield Methyl-13C,d3-amine hydrochloride.

Visualization of Synthetic Pathways

Reductive Amination Pathway (Eschweiler-Clarke)

G cluster_0 Reaction Steps Amine Starting Amine (e.g., ¹³NH₃ from ¹³NH₄Cl) Imine Iminium Ion Intermediate Amine->Imine + ¹³CH₂O, -H₂O Formaldehyde ¹³C-Formaldehyde Formaldehyde->Imine Product Methyl-¹³C,d-amine Imine->Product + D⁻ (from DCOOD) Formic_Acid Deuterated Formic Acid (DCOOD) Formic_Acid->Product HCl_Salt Methyl-¹³C,d₃-amine Hydrochloride Product->HCl_Salt + HCl

Caption: Reductive amination pathway for Methyl-13C,d3-amine synthesis.

Troubleshooting Logic Flow for Low Yield

G Start Low Yield of Methyl-¹³C,d₃-amine HCl Check_Crude Analyze Crude Reaction Mixture (TLC, NMR, MS) Start->Check_Crude Low_Conversion Low Conversion Check_Crude->Low_Conversion Starting Material Remains Side_Products Significant Side Products Check_Crude->Side_Products Multiple Impurities Good_Conversion Good Conversion Check_Crude->Good_Conversion Clean Product Formation Action_Conversion Troubleshoot Reaction: - Increase Reagent Stoichiometry - Optimize Temperature - Check Reagent Purity Low_Conversion->Action_Conversion Action_Side_Products Troubleshoot Selectivity: - Control Stoichiometry - Lower Temperature - Purify Starting Materials Side_Products->Action_Side_Products Action_Purification Troubleshoot Workup/Purification: - Acidify Before Concentration - Optimize Extraction pH - Choose Proper Crystallization Solvent Good_Conversion->Action_Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. PubMed. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Preparation methods of methyl-D3-amine and salts thereof.
  • Reductive amination. Wikipedia. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • METHYLAMINE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

  • PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF. European Patent Office. [Link]

  • PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF. Patent 2548859 - EPO. [Link]

  • METHYLAMINE-D3 HYDROCHLORIDE. ChemBK. [Link]

  • Method and process for synthesizing and producing deuterated methylamine and salts thereof.
  • Guide to Generating International Chemical Identifier (InChI) Label for Isotopically Labelled Compounds. Protocols.io. [Link]

  • tertiary amine synthesis & reductive amination. YouTube. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Methylamine Purification. Sciencemadness Discussion Board. [Link]

  • Grignard syntheses. Patent 0119701. [Link]

  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • Synthesis of isotopically labelled compounds. ResearchGate. [Link]

  • GRIGNARDIMINE. Sciencemadness Discussion Board. [Link]

  • Grignard Synthesis of Methamphetamine by the Methyl Grignard Addition to Phenylacetaldehyde Methylimine. Erowid. [Link]

  • Isotope Enhanced Approaches in Metabolomics. PMC. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Ionizable Isotopic Labeling Reagent for Relative Quantification of Amine Metabolites by Mass Spectrometry. ACS Publications. [Link]

  • Identifying Toxic Metabolites Early with Isotope Labeling. Omics Online. [Link]

  • Isotopic labeling – Knowledge and References. Taylor & Francis. [Link]

  • Methylamines purification process.
  • Methylamine Hydrochloride Synthesis. Scribd. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Methyl-13C,d3-amine vs. Methyl-d3-amine in MS Analysis

As mass spectrometry (MS) workflows in metabolomics, proteomics, and pharmacokinetic studies demand higher precision, the selection of stable isotope-labeled reagents becomes a critical variable. Among the most versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) workflows in metabolomics, proteomics, and pharmacokinetic studies demand higher precision, the selection of stable isotope-labeled reagents becomes a critical variable. Among the most versatile building blocks for isotopic labeling and internal standardization are Methyl-d3-amine hydrochloride (M+3) and Methyl-13C,d3-amine hydrochloride (M+4).

While both reagents introduce heavy methyl groups to target analytes, the 1 Dalton (Da) difference between them fundamentally alters their utility in resolving isotopic envelopes and managing chromatographic co-elution. This guide objectively compares their physicochemical profiles, mechanistic behaviors in LC-MS, and provides validated experimental protocols for their application.

Physicochemical & Isotopic Profiling

To understand their performance differences, we must first look at their structural and isotopic compositions. The addition of a single 13C atom to the deuterated methylamine core provides a distinct +4 Da mass shift compared to the unlabeled (+0 Da) counterpart.

Table 1: Reagent Specifications & Mass Shifts
FeatureMethyl-d3-amine HClMethyl-13C,d3-amine HCl
Chemical Formula 12C 2H3​ 1H4​ N · HCl 13C 2H3​ 1H4​ N · HCl
Molecular Weight 70.53 g/mol 71.53 g/mol
Exact Mass Shift (vs M+0) +3.0188 Da+4.0222 Da
Isotopic Purity 99 atom % D 99 atom % 13C , 99 atom % D
Primary MS Application Derivatization, 2-PlexingInternal Standards, 3-Plexing

Mechanistic Insights: Why the 1 Da Difference Matters

As a Senior Application Scientist, I frequently observe quantitative errors stemming from a misunderstanding of isotopic envelopes and liquid chromatography (LC) retention dynamics. The choice between M+3 and M+4 labels dictates the accuracy of your quantification through two primary mechanisms:

A. Isotopic Envelope Clearance

Every organic molecule possesses a natural isotopic envelope (due to naturally occurring 13C , 15N , etc.). For low-mass metabolites (<300 Da), the natural M+3 peak is negligible. In these cases, Methyl-d3-amine provides sufficient mass clearance for accurate quantification. However, for larger metabolites or peptides (>1000 Da), the natural M+3 envelope can represent a significant fraction of the monoisotopic peak. Using Methyl-13C,d3-amine (M+4) pushes the reporter ion completely out of this interference zone, drastically improving the Signal-to-Noise (S/N) ratio and preventing quantitative cross-talk.

B. Retention Time (RT) Co-elution Dynamics

In reversed-phase liquid chromatography (RPLC), deuterium atoms exhibit a "reverse isotope effect," causing deuterated compounds to elute slightly earlier than their unlabeled counterparts. If you quantify an analyte using an Unlabeled (M+0) vs. D3 (M+3) pair, this RT shift exposes the two species to different matrix suppression effects at the ESI source, skewing the quantitative ratio.

The Heavy-Heavy Solution: Because both Methyl-d3-amine and Methyl-13C,d3-amine contain exactly three deuterium atoms, they exhibit the exact same deuterium isotope effect. When used together as a multiplexed pair, they co-elute perfectly . This makes the M+3 / M+4 combination the gold standard for comparative quantification, ensuring identical ionization efficiency .

RT M0 Unlabeled (M+0) 0 Deuteriums M3 Methyl-d3 (M+3) 3 Deuteriums M0->M3 RT Shift (Isotope Effect) M4 Methyl-13C,d3 (M+4) 3 Deuteriums M3->M4 Perfect Co-elution (Same D Count)

Chromatographic retention time (RT) dynamics of methylamine isotopologues in RPLC.

Experimental Workflows & Methodologies

The following protocols represent self-validating systems where the intrinsic properties of the isotopic labels are used to guarantee analytical rigor.

Protocol 1: Stable Isotope-Coded Derivatization of Amine Metabolites

Objective: Improve RPLC retention and ESI ionization of highly polar amine-containing metabolites for differential metabolomics . Causality: Polar amines suffer from ion suppression and poor column retention. Coupling them with cyanuric chloride and an isotopic methylamine adds a highly hydrophobic and easily ionizable triazine moiety.

Step-by-Step Methodology:

  • Coupling: Dissolve 10 µL of the biological amine extract in 40 µL of acetone. Add 10 µL of cyanuric chloride (20 mM in acetone) and 10 µL of triethylamine (TEA) buffer. Incubate at room temperature for 30 minutes to form the dichlorotriazine intermediate.

  • Isotopic Substitution: Split the sample into two aliquots (Control and Disease state).

    • To the Control, add 20 µL of Methyl-d3-amine (100 mM).

    • To the Disease state, add 20 µL of Methyl-13C,d3-amine (100 mM).

  • Incubation: Heat both reactions at 60°C for 1.5 hours to drive the nucleophilic substitution of the remaining chlorines.

  • Self-Validating Mixing: Quench the reactions with 5% formic acid. Mix the M+3 and M+4 samples in a precise 1:1 volumetric ratio before LC-MS injection. (Note: Because they are mixed prior to injection, any subsequent ion suppression in the MS source will affect both the M+3 and M+4 derivatives identically, validating the calculated biological ratio).

G Metabolite Amine Metabolite Intermediate Intermediate Metabolite->Intermediate Step 1 CC Cyanuric Chloride CC->Intermediate Product Labeled Derivative Intermediate->Product Step 2 Label Isotopic Label (M+3 or M+4) Label->Product

Workflow for stable isotope-coded derivatization of amine metabolites prior to LC-MS.

Protocol 2: Absolute Quantification of Endogenous Methylamine

Objective: Quantify endogenous methylamine in plasma to assess Vascular Adhesion Protein-1 (VAP-1) / SSAO inhibitor pharmacodynamics . Causality: Endogenous methylamine is highly volatile. Using Methyl-13C,d3-amine as an internal standard (IS) directly in the raw plasma ensures that evaporative losses during extraction are mathematically nullified by the IS ratio. The M+4 shift ensures zero interference from the endogenous M+0 signal.

Step-by-Step Methodology:

  • Spiking: Thaw plasma samples on ice. Add 20 µL of a working internal standard (Methyl-13C,d3-amine , 250 ng/mL) directly to 50 µL of plasma and vortex immediately.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Derivatization: Transfer 100 µL of the supernatant to a 96-well plate. Add 50 µL of 0.1 M sodium tetraborate buffer, followed by 100 µL of 2% benzoyl chloride in ACN to stabilize the volatile amines.

  • LC-MS/MS Analysis: Analyze via LC-MS/MS in positive MRM mode. Generate a calibration curve by plotting the peak area ratio of Unlabeled Methylamine / Methyl-13C,d3-amine against known standard concentrations.

Performance Summary

To guide your procurement and experimental design, the following table summarizes the quantitative performance metrics of utilizing these reagents in LC-MS workflows.

Table 2: MS Performance & Multiplexing Capacity
Analytical MetricUnlabeled (M+0)Methyl-d3 (M+3)Methyl-13C,d3 (M+4)
Natural Isotope Interference High (Baseline Analyte)Low-Moderate (M+3 overlap)Negligible (M+4 clearance)
ESI Ionization Efficiency BaselineIdentical to M+0Identical to M+0
Ideal Quantitative Pairing N/APair with M+4Pair with M+3
Multiplexing Capability Channel 1Channel 2Channel 3

References

  • Title: Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses Source: Frontiers in Pharmacology (PMC) URL: [Link]

Comparative

Advanced Isotopic Labeling Strategies: 13C-Formaldehyde vs. Methyl-13C,d3-amine Hydrochloride

In the rapidly evolving field of quantitative proteomics and glycoproteomics, stable isotope labeling remains a foundational technique for multiplexed relative quantification. While "dimethyl labeling" classically refers...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving field of quantitative proteomics and glycoproteomics, stable isotope labeling remains a foundational technique for multiplexed relative quantification. While "dimethyl labeling" classically refers to the reductive amination of peptide amines using formaldehyde, the emergence of isotopic methylamines (such as Methyl-13C,d3-amine hydrochloride) has expanded the analytical toolkit to target carboxyl groups and synthesize highly multiplexed isobaric tags.

As an application scientist, choosing the correct isotopic reagent requires a deep understanding of the underlying reaction mechanisms, target specificities, and chromatographic behaviors. This guide objectively compares 13C-Formaldehyde and Methyl-13C,d3-amine hydrochloride , detailing their mechanistic causality, experimental protocols, and performance data to help you optimize your quantitative workflows.

Mechanistic Causality: Targeting Amines vs. Carboxyls

The fundamental difference between these two reagents lies in their chemical targets and the resulting covalent modifications.

13C-Formaldehyde: Reductive Dimethylation of Amines

Formaldehyde is the cornerstone of classic stable isotope dimethyl labeling[1]. The reaction specifically targets primary amines—the peptide N-terminus and the ϵ -amino group of lysine residues.

  • The Causality: The primary amine reacts with 13C-formaldehyde to form a Schiff base (imine) intermediate. Because this intermediate is unstable, a reducing agent (typically sodium cyanoborohydride, NaBH3CN) is introduced simultaneously to reduce the imine to a secondary amine. The process immediately repeats, adding a second methyl group to form a stable tertiary amine (a dimethylated peptide)[2].

  • The Advantage: This reaction preserves the basicity of the peptide, meaning the ionization efficiency during electrospray ionization (ESI) is largely unaffected, which is critical for maintaining mass spectrometry (MS) sensitivity.

Methyl-13C,d3-amine Hydrochloride: Amidation of Carboxyls and Glycans

Methyl-13C,d3-amine hydrochloride is utilized in completely different chemical spaces: the amidation of carboxyl groups (C-terminus, Asp, Glu, and sialic acids) and the synthesis of isobaric tags like DiLeu[3][4].

  • The Causality: For peptide or glycan labeling (e.g., the MeSIL method), the target carboxyl group is first activated by a coupling reagent (like EDC/NHS or PyAOP) to form a reactive ester. The isotopic methylamine then acts as a nucleophile, attacking the ester to form a stable amide bond[3][5].

  • The Advantage: This strategy allows researchers to quantify glycopeptides by specifically neutralizing the negative charge of sialic acids, which drastically improves their ionization efficiency in positive-ion mode MS and prevents in-source decay.

G cluster_0 13C-Formaldehyde (Amine Dimethylation) cluster_1 Methyl-13C,d3-amine (Carboxyl Amidation) P1 Peptide Primary Amine (-NH2) S1 Schiff Base (-N=13CD2) P1->S1 F1 13C-Formaldehyde (13CD2O) F1->S1 R1 Reduction (NaBH3CN) S1->R1 D1 Dimethylated Peptide (-N(13CHD2)2) R1->D1 C2 Peptide/Glycan Carboxyl (-COOH) A2 EDC/NHS Activation C2->A2 O2 Monomethylamide (-CONH13CD3) A2->O2 M2 Methyl-13C,d3-amine (13CD3NH2) M2->O2

Figure 1: Comparison of the reductive amination pathway (left) and the carboxyl amidation pathway (right).

Quantitative Data & Performance Comparison

When designing an experiment, the choice of reagent dictates the multiplexing capacity and the potential for chromatographic isotope effects. Deuterium (D) atoms can cause slight retention time (RT) shifts in reversed-phase liquid chromatography (RP-LC) due to their interaction with the stationary phase[2].

Table 1: Reagent Performance and Application Summary
Feature13C-Formaldehyde (Dimethyl Labeling)Methyl-13C,d3-amine HCl (Amidation/MeSIL)
Target Functional Group Primary Amines (N-term, Lysine)Carboxyls (C-term, Asp, Glu, Sialic Acid)
Reaction Mechanism Reductive AminationEDC/NHS-mediated Amidation
Resulting Modification Dimethylation (adds -N(CH3)2)Monomethylamidation (adds -NHCH3)
Mass Shift (per site) +28 Da (Light), +32 Da (Medium), +36 Da (Heavy)+31 Da (Light), +35 Da (Heavy 13C,d3)
Multiplexing Capacity Up to 3-plex (Light, Medium, Heavy)2-plex (Direct), or up to 21-plex (as DiLeu precursor)
Isotope RT Effect Minimal to Moderate (D2 vs D0)Moderate (D3 vs D0)
Primary Application Global quantitative proteomicsSialoglycoproteomics, Isobaric tag synthesis
Ionization Impact Maintains positive charge (highly basic)Neutralizes negative charges (improves MS1 signal)

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. Each includes specific quenching steps to prevent over-labeling and side reactions, ensuring high quantitative accuracy.

Protocol A: Peptide Dimethyl Labeling using 13C-Formaldehyde

This protocol is optimized for global peptide quantification (e.g., cell lysates).

  • Peptide Preparation: Reconstitute 100 µg of tryptic peptides in 100 µL of 100 mM Triethylammonium bicarbonate (TEAB) buffer (pH 8.0). Causality: TEAB is an amine-free buffer; using Tris would scavenge the formaldehyde.

  • Labeling Reaction:

    • Add 4 µL of 4% (v/v) 13C-Formaldehyde (Heavy) to the sample.

    • Immediately add 4 µL of 0.6 M Sodium Cyanoborohydride (NaBH3CN).

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Quenching (Critical Step): Add 16 µL of 1% ammonia solution and incubate for 10 minutes. Causality: Ammonia consumes excess formaldehyde, preventing non-specific cross-linking. Subsequently, add 8 µL of 5% formic acid to consume excess cyanoborohydride and acidify the sample.

  • Validation & Clean-up: Mix the Heavy-labeled sample 1:1 with a Light-labeled control. Desalt using C18 StageTips. Analyze via LC-MS/MS; successful labeling will show a near 100% conversion with a mass shift of +32 Da per primary amine (vs. +28 Da for Light)[2].

Protocol B: Sialic Acid/Carboxyl Labeling using Methyl-13C,d3-amine HCl (MeSIL)

This protocol is optimized for neutralizing and quantifying sialoglycopeptides.

  • Activation: Dissolve 50 µg of enriched glycopeptides in 50 µL of MES buffer (50 mM, pH 5.0). Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to a final concentration of 20 mM each. Incubate for 30 minutes at room temperature. Causality: The acidic pH favors the protonation of EDC, driving the formation of the reactive O-acylisourea intermediate.

  • Labeling Reaction: Add Methyl-13C,d3-amine hydrochloride to a final concentration of 1 M. Adjust the pH to 7.5 using dilute NaOH. Incubate for 2 hours. Causality: The pH shift to 7.5 deprotonates the methylamine, making it a strong nucleophile to attack the NHS-ester.

  • Quenching: Add hydroxylamine to a final concentration of 100 mM to quench unreacted NHS-esters and reverse any off-target tyrosine O-acylation.

  • Validation & Clean-up: Desalt using HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridges. MS1 spectra will reveal a +35 Da mass shift per carboxyl/sialic acid group. The neutralization of sialic acids will visibly increase the absolute intensity of the glycopeptide peaks compared to unlabeled controls[3].

Conclusion & Strategic Recommendations

  • Choose 13C-Formaldehyde when conducting global, bottom-up quantitative proteomics. Its reaction kinetics are incredibly fast, the reagents are highly cost-effective, and the retention of peptide basicity guarantees excellent MS/MS fragmentation (e.g., enhanced a1​ ions for de novo sequencing)[6].

  • Choose Methyl-13C,d3-amine hydrochloride when your research pivots to glycoproteomics (specifically targeting sialic acids) or when synthesizing custom, high-plex isobaric tags (like DiLeu)[4]. Its ability to selectively amidate carboxyls provides a strategic advantage in neutralizing acidic peptides, thereby resolving ionization suppression issues inherent in native glycopeptide analysis.

References

  • 7 - Analytical Chemistry (ACS Publications)

  • 2 - DSpace (Utrecht University) 3.3 - PMC (National Institutes of Health) 4.4 - Analytical Chemistry (ACS Publications)

  • 5 - National Science Review (Oxford Academic) 6.6 - Analytical Chemistry (ACS Publications)

Sources

Validation

Cost-Benefit Analysis: Methyl-13C,d3-amine Hydrochloride Chemical Labeling vs. SILAC in Quantitative Proteomics

As quantitative proteomics scales to accommodate larger clinical cohorts and deeper terminome profiling, the choice of isotopic labeling strategy fundamentally dictates both the economic feasibility and the statistical p...

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Author: BenchChem Technical Support Team. Date: March 2026

As quantitative proteomics scales to accommodate larger clinical cohorts and deeper terminome profiling, the choice of isotopic labeling strategy fundamentally dictates both the economic feasibility and the statistical power of an experiment. This guide provides an objective, causality-driven comparison between in vitro chemical labeling using Methyl-13C,d3-amine hydrochloride and in vivo metabolic labeling via SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture).

Mechanistic Paradigms & Chemical Causality

Methyl-13C,d3-amine Hydrochloride (Chemical Labeling)

Methyl-13C,d3-amine hydrochloride is a stable isotope reagent primarily utilized for the chemical derivatization of carboxyl groups (aspartate, glutamate, and protein C-termini)[1]. The reaction is catalyzed by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates the carboxyl group to form an unstable O-acylisourea intermediate. The isotopically heavy methylamine then executes a nucleophilic attack, forming a stable amide bond that adds a specific mass shift (+4 Da for 13C,d3)[2]. This strategy is the cornerstone of C-terminomics workflows (such as C-TAILS), allowing researchers to block native carboxyls and isolate neo-C-termini generated by proteolysis[1][2].

Mechanism Carboxyl Carboxyl Group (-COOH) EDC EDC Activation (pH 5.0 - 6.0) Carboxyl->EDC Intermediate O-acylisourea Intermediate EDC->Intermediate Product Isotopically Labeled Amide Bond (+4 Da) Intermediate->Product Nucleophilic Attack Amine Methyl-13C,d3-amine Hydrochloride Amine->Product

EDC-catalyzed amidation mechanism using Methyl-13C,d3-amine for carboxyl labeling.

SILAC (Metabolic Labeling)

SILAC relies on the cellular translation machinery to incorporate heavy amino acids (typically 13C6,15N2-Lysine and 13C6,15N2-Arginine) into the entire proteome during cell culture. Because the label is introduced in vivo, experimental and control cells can be mixed immediately upon harvesting. This "early mixing point" ensures that all subsequent sample preparation steps (lysis, reduction, alkylation, digestion) are performed on the pooled sample, mathematically eliminating parallel processing variance.

Quantitative Cost-Benefit Analysis

The decision between these two methodologies hinges on the trade-off between sample versatility/cost and quantitative accuracy .

Cost Scaling

Methyl-13C,d3-amine hydrochloride is highly cost-effective. At approximately $1,500 to $1,800 per gram[3], a single purchase provides enough reagent for thousands of standard peptide labeling reactions. The cost per sample is functionally less than $1.00. Conversely, SILAC requires specialized depleted media lacking natural lysine/arginine, supplemented with heavy isotopes and dialyzed fetal bovine serum (FBS)[4]. Culturing cells for the requisite 5–6 doublings can cost $50 to $150 per biological replicate, making large-scale screening economically burdensome.

The "Mixing Point" Conundrum

SILAC is the gold standard for accuracy because intact cells are mixed before lysis. Chemical labeling with Methyl-13C,d3-amine occurs at the peptide level (post-digestion). Any volumetric or handling errors introduced during parallel lysis, protein extraction, and digestion will manifest as quantitative artifacts in the final MS readout.

Workflow cluster_SILAC SILAC (Metabolic Labeling) cluster_Chemical Methyl-13C,d3-amine (Chemical Labeling) S_Cells Cultured Cells (Light / Heavy Media) S_Mix Mix Intact Cells (Early Mixing Point) S_Cells->S_Mix S_Lysis Lysis & Digestion S_Mix->S_Lysis MS LC-MS/MS Analysis S_Lysis->MS C_Samples Any Biological Sample (Tissue, Biofluids, Cells) C_Lysis Parallel Lysis & Digestion C_Samples->C_Lysis C_Label EDC Amidation with Methyl-13C,d3-amine C_Lysis->C_Label C_Mix Mix Labeled Peptides (Late Mixing Point) C_Label->C_Mix C_Mix->MS

Workflow comparison highlighting the early mixing point of SILAC vs. the late mixing of chemical tags.

Data Summary Table
ParameterMethyl-13C,d3-amine (Chemical)SILAC (Metabolic)
Primary Target Carboxyl groups (-COOH)[1]Intact Proteins (In vivo)
Cost per Sample < $1.00 [3]$50 - $150
Sample Compatibility Universal (Tissue, Biofluids, Cells)Cultured Cells only (typically)
Mixing Point Late (Peptide Level)Early (Intact Cell Level)
Multiplexing High (Light, D3, 13C-D3, etc.)Low-Medium (Light, Medium, Heavy)
Labeling Efficiency 85 - 95% (Reaction dependent)> 95% (Requires 5-6 doublings)

Emerging Utilities: Reversing TMT Overlabeling

Beyond primary quantitation, methylamine has recently proven invaluable as a corrective reagent in Tandem Mass Tag (TMT) workflows. Standard NHS-ester chemistry targets primary amines but frequently causes unwanted O-acylation on serine, threonine, and tyrosine residues. A 2025 study demonstrated that quenching TMT reactions with methylamine efficiently cleaves these O-acyl esters, reducing overlabeled peptides to <1% without disrupting the stable amide bonds at the N-terminus or lysine residues[5][6][7]. Maintaining Methyl-13C,d3-amine in the laboratory inventory thus provides dual utility: primary carboxyl labeling and isobaric tag quenching.

Self-Validating Experimental Protocols

Protocol 1: EDC-Catalyzed Carboxyl Labeling with Methyl-13C,d3-amine

Causality Note: EDC requires a slightly acidic environment (pH 5.0–6.0) to protonate the carbodiimide nitrogen for carboxyl attack. However, methylamine (pKa ~10.6) is heavily protonated and non-nucleophilic at this pH. To overcome this thermodynamic barrier, a massive molar excess of the amine is used to force a sufficient equilibrium of the free base to attack the intermediate before it hydrolyzes[1][8].

  • Peptide Preparation: Resuspend 100 µg of desalted tryptic peptides in 100 µL of 100 mM MES buffer (pH 5.5). Do not use amine- or carboxyl-containing buffers (e.g., Tris, HEPES, Acetate).

  • Amine Addition: Add Methyl-13C,d3-amine hydrochloride to a final concentration of 1.0 M. Vortex thoroughly.

  • Activation: Add freshly prepared EDC to a final concentration of 0.5 M.

  • Incubation: Incubate the reaction at room temperature for 2 hours in the dark.

  • Quenching: Quench the unreacted EDC by adding hydroxylamine to a final concentration of 50 mM. Incubate for 15 minutes.

  • Cleanup: Desalt the labeled peptides using C18 StageTips prior to LC-MS/MS analysis.

Protocol 2: SILAC Cell Culture and Harvesting

Causality Note: Standard FBS contains ~100-200 µM of light lysine and arginine. If not removed via 10 kDa dialysis, these light isotopes will outcompete the heavy isotopes, capping incorporation efficiency at ~70-80% instead of the required >95%[4].

  • Media Preparation: Prepare SILAC DMEM (deficient in L-Lysine and L-Arginine). Supplement with 10% Dialyzed FBS[4] and 1% Penicillin/Streptomycin.

  • Isotope Addition:

    • Light Condition: Add standard L-Lysine and L-Arginine.

    • Heavy Condition: Add 13C6,15N2-L-Lysine and 13C6,15N2-L-Arginine to match the natural concentrations of the media formulation.

  • Cell Culture: Seed cells and passage them for at least 5 to 6 cell doublings to ensure >95% proteomic incorporation of the heavy isotopes.

  • Harvest & Mix: Detach cells, wash extensively with cold PBS, and perform a precise cell count. Mix the Light and Heavy cells at a 1:1 ratio before adding lysis buffer.

  • Processing: Lyse the pooled cells, extract proteins, and proceed with standard tryptic digestion.

References

  • Demyanenko, Y., et al. (2025). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 24(4), 100948. Retrieved from[Link]

  • Zhang, Y., et al. (2020). Carboxypeptidase B-Assisted Charge-Based Fractional Diagonal Chromatography for Deep Screening of C-Terminome. Analytical Chemistry. Retrieved from[Link]

  • Scientific Laboratory Supplies. SILAC Depleted Media and Dialyzed Serum Specifications. Retrieved from[Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating In Vivo Isotopic Exchange Rates of Methyl-13C,d3-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Static Concentration - Charting Dynamic Metabolic Flux In the landscape of drug development and metabolic research, understand...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Concentration - Charting Dynamic Metabolic Flux

In the landscape of drug development and metabolic research, understanding the precise fate of a molecule in a living system is paramount. While traditional pharmacokinetic studies provide a snapshot of compound concentration, they often miss the dynamic interplay of metabolic processes. Stable isotope tracing offers a powerful lens to view these dynamics, moving beyond static measurements to quantify the rates of metabolic conversion and exchange.[1][2][3] This guide focuses on a particularly potent tracer, Methyl-13C,d3-amine hydrochloride, a dually labeled molecule designed for high-sensitivity tracking.

The core utility of this tracer lies in its isotopic labels: the stable, heavy isotopes of Carbon (¹³C) and Hydrogen (Deuterium, D or ²H).[4][5][6] By introducing this compound into a biological system, we can track the journey of its labeled methyl group as it is metabolized, exchanged, or incorporated into other molecules.[7][8] This allows for the precise quantification of metabolic fluxes, providing critical insights into drug biotransformation, pathway activity, and target engagement.[1][3] This guide provides an objective comparison of methodologies, explains the rationale behind experimental design, and presents the data required to effectively evaluate isotopic exchange rates in vivo.

Part 1: The Tracer - Physicochemical & Metabolic Profile

Methyl-13C,d3-amine hydrochloride is a deuterated and ¹³C-labeled isotopologue of methylamine.[4][8] The substitution of atoms with their heavier isotopes imparts a distinct mass shift (M+4) that makes it unambiguously identifiable by mass spectrometry, while its underlying chemistry mimics the endogenous compound.[4]

Table 1: Comparative Physicochemical Properties

PropertyMethylamine HydrochlorideMethyl-13C,d3-amine HydrochlorideRationale for Significance
Molecular Formula CH₃NH₂·HCl¹³CD₃NH₂·HCl[4]The isotopic substitution is the basis for its use as a tracer.
Molecular Weight 67.52 g/mol 71.53 g/mol [4][5]The +4 Da mass difference allows clear differentiation from the unlabeled analogue in mass spectrometry.
Isotopic Purity N/ATypically ≥98% for D, ≥99% for ¹³C[4][6]High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, ensuring accurate quantification.[9]
Kinetic Isotope Effect (KIE) BaselineSlightly slower reaction ratesThe C-D bond is stronger than the C-H bond, potentially slowing enzymatic cleavage. This can increase metabolic stability, a factor that must be considered in experimental design.[10][11]

Metabolic Fate: In vivo, methylamine can be metabolized to formaldehyde, which then enters one-carbon metabolism.[8] The use of Methyl-13C,d3-amine allows researchers to trace the labeled methyl group through these intricate pathways.[8][12][13]

Part 2: Experimental Design - A Self-Validating In Vivo Protocol

The success of any in vivo tracing study hinges on a meticulously planned experimental design.[3][14] The goal is to introduce the tracer and collect samples in a manner that allows for the accurate calculation of its exchange and turnover rates.

Core Experimental Workflow

The general workflow involves tracer administration, sample collection over a time course, metabolite extraction, and analysis by mass spectrometry.[1]

G cluster_0 Phase 1: In Vivo Administration cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis A 1. Animal Model Acclimation (e.g., C57BL/6 mice, 1 week) B 2. Tracer Administration (IV, IP, or Oral) Priming + Continuous Infusion A->B Establish Basal State C 3. Serial Sampling (Blood, Urine, Tissues) at Pre-defined Time Points B->C Time Course D 4. Sample Quenching & Metabolite Extraction C->D Preserve Metabolism E 5. LC-MS/MS Analysis (Quantify Labeled vs. Unlabeled) D->E Isolate Analytes F 6. Data Processing & Kinetic Modeling E->F Generate Data

Caption: General workflow for an in vivo stable isotope tracing experiment.

Step-by-Step Experimental Protocol

This protocol provides a robust framework; specific parameters like dosage and time points should be optimized for the biological question at hand.

  • Animal Preparation & Acclimation:

    • Rationale: To ensure a consistent metabolic baseline and reduce stress-induced variability, animals (e.g., C57BL/6 mice) must be acclimated to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature) for at least one week.[1]

    • Protocol: House animals with ad libitum access to standard chow and water. For studies investigating specific metabolic states, a fasting period (e.g., 4-6 hours) may be required prior to the experiment.[1]

  • Tracer Administration:

    • Rationale: The choice of administration route (e.g., intravenous, intraperitoneal, oral) and dosing strategy is critical and depends on the target pathway and desired metabolic state.[3][14] A common strategy is an initial priming (bolus) dose followed by continuous infusion. The priming dose rapidly raises the tracer concentration to the target level, while the continuous infusion maintains an isotopic steady-state, where the enrichment of a metabolite remains stable over time.[2]

    • Protocol:

      • Dissolve Methyl-13C,d3-amine hydrochloride in sterile 0.9% saline.

      • Administer an initial intraperitoneal (IP) or intravenous (IV) priming dose to rapidly achieve ~5% enrichment in the relevant precursor pool.

      • Immediately follow with a continuous infusion via a subcutaneous pump or IV line at a rate calculated to maintain the target enrichment.

  • Sample Collection:

    • Rationale: Serial sampling is essential to capture the kinetics of isotopic exchange. The choice of matrix (blood, plasma, urine, specific tissues) depends on the research question.[2][3] Time points should be chosen to capture the initial enrichment phase, the steady-state, and the decay phase after infusion stops.

    • Protocol:

      • Collect small volume blood samples (~20 µL) via tail vein or saphenous vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[1]

      • For terminal studies, collect tissues of interest (e.g., liver, kidney, brain) at the final time point.

      • Immediately quench metabolic activity by flash-freezing tissues in liquid nitrogen or by adding blood to a cold quenching solution (e.g., methanol/acetonitrile).

Part 3: Bioanalytical Methods & Data Interpretation

The accurate measurement of isotopic enrichment is the analytical cornerstone of the study. Mass spectrometry is the gold standard for this application due to its sensitivity and ability to differentiate between isotopologues.[1][15][16]

Analytical Technique Comparison
TechniquePrincipleProsCons
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.High specificity and sensitivity; suitable for complex matrices like plasma and tissue homogenates.[17]Can require extensive method development.
GC-MS Gas chromatography separation followed by mass spectrometry.Excellent for volatile and thermally stable small molecules; often provides high chromatographic resolution.Requires derivatization for non-volatile compounds like amines, adding a process step.
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Can provide positional information about the isotope without fragmentation; non-destructive.[12][13][18]Significantly lower sensitivity compared to MS, often requiring larger sample amounts and higher tracer doses.[18]

For most in vivo studies involving Methyl-13C,d3-amine, LC-MS/MS is the preferred method due to its superior sensitivity and applicability to complex biological samples.

Data Analysis Pipeline

Interpreting the raw data requires a systematic approach to convert mass spectra into meaningful biological exchange rates.

G A 1. Raw MS Data (Intensity vs. m/z) B 2. Peak Integration (Area under curve for M+0 & M+4) A->B C 3. Isotopic Enrichment Calculation Fractional Enrichment = [M+4] / ([M+0] + [M+4]) B->C D 4. Correction for Natural Abundance C->D E 5. Kinetic Modeling (Plot Enrichment vs. Time) D->E Time-course data F 6. Isotopic Exchange Rate (Calculated from model fit) E->F Determine rate constants

Caption: Data analysis pipeline from raw mass spectrometry data to exchange rates.

Calculating Isotopic Exchange: The fundamental calculation is the determination of isotopic enrichment (or mole percent excess, MPE). This is the fraction of the labeled analyte relative to the total pool (labeled + unlabeled).[15]

  • Formula: MPE = (Area_labeled / (Area_labeled + Area_unlabeled)) * 100%

The rate of change of MPE over time is then used in kinetic models to determine the exchange rate. In a steady-state infusion, the rate at which the enrichment of a downstream metabolite reaches its plateau is indicative of the flux through that pathway.[2]

Part 4: Comparative Analysis of Alternative Tracers

While Methyl-13C,d3-amine hydrochloride is a powerful tool, alternative tracers may be suitable depending on the specific research question and available instrumentation.

Table 2: Comparison of Isotopic Tracers for Methyl Group Metabolism

TracerKey FeaturesAdvantagesDisadvantages & Considerations
Methyl-13C,d3-amine HCl Dual label (¹³C and D₃)High Mass Shift (M+4): Moves the signal far from the unlabeled isotopologue, reducing spectral interference.[4] Built-in Redundancy: Can potentially track C and H atoms separately if the methyl group is fragmented.Kinetic Isotope Effect (KIE): The C-D bonds may slow metabolism compared to the native compound, which must be accounted for.[10][11] Potential for H/D Exchange: Deuterium atoms can sometimes exchange with protons in the biological environment, leading to label loss.[10][19]
[¹³C]-Methylamine HCl Single ¹³C labelNo KIE: Behaves almost identically to the unlabeled compound, providing a more direct measure of endogenous metabolic rates. Stable Label: ¹³C is not subject to chemical exchange.Low Mass Shift (M+1): The signal is adjacent to the natural abundance ¹³C peak of the unlabeled compound, which can complicate analysis at low enrichment levels.[20]
[d3]-Methylamine HCl Single D₃ labelHigher Mass Shift (M+3): Better separation from the unlabeled peak compared to ¹³C alone.[7][8]Pronounced KIE: The metabolic rate will likely be altered, similar to the dual-labeled version.[11] Susceptible to H/D Exchange: The risk of label loss remains a consideration.[10]
[¹⁵N]-Methylamine HCl Single ¹⁵N labelNo KIE on C-H bonds: Tracks the nitrogen atom without altering methyl group metabolism. Useful for studying transamination or pathways involving the amine group.[12]Low Mass Shift (M+1): Similar analytical challenges as ¹³C labeling. Different Biological Question: Tracks the fate of the nitrogen, not the carbon skeleton of the methyl group.

Conclusion

Evaluating the in vivo isotopic exchange rate of Methyl-13C,d3-amine hydrochloride is a robust method for quantifying dynamic metabolic processes. Its high mass shift provides a distinct analytical advantage, though researchers must remain cognizant of the potential for kinetic isotope effects and hydrogen-deuterium exchange. The choice between this dual-labeled tracer and single-labeled alternatives depends on the specific biological question, the required analytical sensitivity, and whether the potential alteration of metabolic rate due to deuteration is an acceptable trade-off. By employing a rigorous experimental design, high-precision mass spectrometry, and appropriate kinetic modeling, researchers can leverage these powerful tools to gain unparalleled insights into the complex and dynamic world of in vivo metabolism.

References

  • Benchchem. (2025). Application Notes and Protocols for In Vivo Stable Isotope Tracing of Lipid Disposition. Benchchem.
  • Pozo, O. J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
  • Gravel, S., et al. (n.d.). A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Science Publishing.
  • Mullen, A. R., & DeBerardinis, R. J. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. PMC.
  • Wikipedia. (n.d.).
  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides.
  • Creative Proteomics. (n.d.). Metabolic Flux Analysis and In Vivo Isotope Tracing.
  • Goodwin, L. (2008). Isotope Ratio Mass Spectrometry.
  • Buescher, J. M., et al. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias.
  • MilliporeSigma. (n.d.). Methyl- 13 C,d 3 -amine hydrochloride. MilliporeSigma.
  • Matthews, D. E. (n.d.). Stable isotope tracer methods for in vivo investigations.
  • Kim, K. E., & Roberts, M. F. (1991). In vivo 13C and 15N NMR studies of methylamine metabolism in Pseudomonas species MA. PubMed.
  • van der Graaf, A. M., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies.
  • Clearsynth Deutero. (n.d.). Explore Methyl D3 Amine Hydrochloride and Deuterium Products. Clearsynth Deutero.
  • Lopes, J., & Cerdan, S. (n.d.). Methylamine metabolism in Hansenula polymorpha: an in vivo 13C and 31P nuclear magnetic resonance study. PMC.
  • Benchchem. (n.d.).
  • Jayanthi, S., et al. (2016). Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed.
  • Santa Cruz Biotechnology. (n.d.). Methyl-13C,d3-amine hydrochloride. Santa Cruz Biotechnology.
  • Cambridge Isotope Laboratories. (n.d.). Methylamine·HCl (¹³C, 99%; methyl-D₃, 98%).
  • Wong, W. W., et al. (n.d.).
  • Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • Benchchem. (2025). A Comparative Guide: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride for Researchers. Benchchem.
  • Rolston, J. H., et al. (1980). Methylamine-deuterium isotope exchange equilibria in the gaseous and liquid phases. SciTech Connect - OSTI.GOV.

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Validation

A Senior Application Scientist's Guide: Reductive Dimethylation vs. iTRAQ for Multiplexed Protein Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of proteins across different samples is paramount to unraveling complex biological processes, identifying biomarkers, and under...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of proteins across different samples is paramount to unraveling complex biological processes, identifying biomarkers, and understanding drug mechanisms of action.[1] Quantitative proteomics, through mass spectrometry, provides the necessary tools for these investigations.[2][3] Among the various strategies, chemical labeling techniques are workhorses of the field, enabling the comparative analysis of multiple samples in a single run.

This guide provides an in-depth, objective comparison of two prominent chemical labeling strategies: stable isotope reductive dimethylation (ReDi), a technique based on isotopic labeling for MS1-level quantification, and iTRAQ (isobaric Tags for Relative and Absolute Quantitation), an isobaric tagging method for MS/MS-level quantification.[2][4] We will delve into the underlying chemistry, experimental workflows, and critical performance differences to empower you to make an informed decision for your next proteomics experiment.

Chapter 1: The Chemistry of Quantification - Understanding the Labeling Reactions

The foundation of any chemical labeling strategy is the specific and efficient covalent modification of peptides. The chemistry dictates how quantitative information is encoded and ultimately decoded by the mass spectrometer.

Reductive Dimethylation (ReDi): Isotopic Labeling at the MS1 Level

Reductive dimethylation is a robust and cost-effective method that attaches two methyl groups to the primary amines of peptides—specifically, the N-terminus of each peptide and the ε-amino group of lysine residues.[5][6] The reaction proceeds in two steps using formaldehyde to form a Schiff base, which is then irreversibly converted to a dimethylamine by a reducing agent, sodium cyanoborohydride.[7][8]

Quantitative comparison is achieved by using isotopically "light" or "heavy" versions of the reagents for different samples. For example, one sample can be labeled using standard formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN), while another is labeled using deuterated formaldehyde (CD₂O) and/or deuterated sodium cyanoborohydride (NaBD₃CN).[6] This results in a predictable mass difference between the same peptide from different samples. For instance, using light formaldehyde versus heavy (¹³CD₂) formaldehyde results in a mass shift for each labeled amine group. This mass difference is then detected and quantified at the MS1 level by comparing the areas of the extracted ion chromatograms for the light and heavy peptide pairs.[8][9]

cluster_ReDi Reductive Dimethylation (ReDi) Chemistry P_Amine Peptide Primary Amine (R-NH₂) Schiff_Base Schiff Base Intermediate (R-N=CH₂) P_Amine->Schiff_Base + Formaldehyde Formaldehyde Formaldehyde (CH₂O or ¹³CD₂O) Dimethyl_Amine Dimethylated Peptide (R-N(CH₃)₂ or R-N(¹³CD₃)₂) Schiff_Base->Dimethyl_Amine + Reducer Reducer Sodium Cyanoborohydride (NaBH₃CN)

Caption: Chemical mechanism of reductive dimethylation.

iTRAQ: Isobaric Tagging for MS/MS-Level Quantification

iTRAQ is a powerful isobaric tagging technology, meaning that different tags have the same total mass.[10][11] This clever design allows peptides from different samples (up to 8 with an 8-plex kit) to be labeled, pooled, and analyzed together, where they appear as a single, combined peak at the MS1 level.[10][12][13]

Each iTRAQ reagent consists of three key parts:

  • A Reporter Group: This group has a unique isotopic composition and mass (e.g., m/z 114, 115, 116, 117 in a 4-plex kit).

  • A Balance Group: This group also has a variable isotopic composition that perfectly offsets the mass difference in the reporter group, ensuring all tags have the same overall mass.

  • A Peptide-Reactive Group: This group specifically reacts with primary amines (N-terminus and lysine side chains) to covalently label the peptides.[14][15]

Quantification does not occur at the MS1 level. Instead, when the combined peptide precursor ion is selected and fragmented during MS/MS analysis, the bond linking the balance group is cleaved. This releases the reporter ions, whose relative intensities in the low-mass region of the spectrum directly correspond to the relative abundance of the peptide in each of the original samples.[13][16]

cluster_iTRAQ iTRAQ Principle cluster_MS1 MS1 Scan cluster_MS2 MS/MS Fragmentation MS1_Peak Single Precursor Peak (All labeled peptides are isobaric) Fragment_Ions Peptide Fragment Ions (for Identification) MS1_Peak->Fragment_Ions Fragmentation Reporter_Ions Reporter Ions (for Quantification) MS1_Peak->Reporter_Ions Fragmentation

Caption: iTRAQ quantification principle.

Chapter 2: Experimental Workflows - From Benchtop to Mass Spectrometer

While the labeling chemistries differ, both workflows share common upstream sample preparation steps. A self-validating protocol demands meticulous execution at each stage to ensure high-quality, reproducible data.

Common Upstream Protocol:

  • Protein Extraction: Lyse cells or tissues using a buffer compatible with downstream processing (e.g., containing urea/thiourea to denature proteins).

  • Reduction: Treat with an agent like Dithiothreitol (DTT) to break disulfide bonds. This unfolds the protein, making it accessible to enzymatic digestion.

  • Alkylation: Use Iodoacetamide (IAA) to cap the free sulfhydryl groups, preventing disulfide bonds from reforming.

  • Enzymatic Digestion: Digest the proteins into peptides using an enzyme, most commonly trypsin, which cleaves specifically at the C-terminal side of lysine and arginine residues.

Reductive Dimethylation (ReDi) Workflow

The ReDi workflow is characterized by its simplicity and use of common laboratory reagents. Quantification is performed at the MS1 level.

P1 Sample 1 (Protein Extract) Digest1 Reduce, Alkylate, Digest (Trypsin) P1->Digest1 P2 Sample 2 (Protein Extract) Digest2 Reduce, Alkylate, Digest (Trypsin) P2->Digest2 Label1 Label with 'Light' Reagents (e.g., CH₂O) Digest1->Label1 Label2 Label with 'Heavy' Reagents (e.g., ¹³CD₂O) Digest2->Label2 Pool Combine Samples Label1->Pool Label2->Pool LCMS LC-MS/MS Analysis Pool->LCMS Quant MS1 Quantification (Compare Peak Areas of Light/Heavy Pairs) LCMS->Quant

Caption: Reductive Dimethylation (ReDi) Workflow.

Detailed Protocol: On-column Reductive Dimethylation [7][9]

  • Sample Preparation: After trypsin digestion, acidify the peptide solutions with trifluoroacetic acid (TFA).

  • Desalting: Load the acidified peptides onto a C18 StageTip or SPE cartridge to bind the peptides and wash away salts and contaminants.

  • Labeling Reaction:

    • Light Labeling: To the column containing peptides from Sample 1, add the light labeling solution (e.g., 4% (v/v) formaldehyde and 60 mM sodium cyanoborohydride in a suitable buffer).

    • Heavy Labeling: To the column for Sample 2, add the heavy labeling solution (e.g., 4% (v/v) ¹³C,d₂-formaldehyde and 60 mM sodium cyanoborohydride).

    • Causality: Performing the reaction on-column minimizes sample loss and allows for easy removal of excess reagents.

  • Incubation: Allow the reaction to proceed for ~30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., ammonium bicarbonate) to consume excess formaldehyde.

  • Washing: Wash the column to remove all labeling reagents and byproducts.

  • Elution and Pooling: Elute the labeled peptides from both columns using a high organic solvent (e.g., 80% acetonitrile). Combine the eluates into a single vial.

  • Analysis: Dry the pooled sample and resuspend for LC-MS/MS analysis. The instrument will acquire MS1 scans to measure the abundance of peptide pairs and MS/MS scans for identification.

iTRAQ Workflow

The iTRAQ workflow is designed for higher multiplexing, with quantification occurring at the MS/MS level.

P1 Sample 1 Digest Label1 Label with iTRAQ Tag 114 P1->Label1 P2 Sample 2 Digest Label2 Label with iTRAQ Tag 115 P2->Label2 P3 Sample 3 Digest Label3 Label with iTRAQ Tag 116 P3->Label3 P4 Sample 4 Digest Label4 Label with iTRAQ Tag 117 P4->Label4 Pool Combine All Samples Label1->Pool Label2->Pool Label3->Pool Label4->Pool LCMS LC-MS/MS Analysis Pool->LCMS Quant MS/MS Quantification (Measure Reporter Ion Intensities) LCMS->Quant

Caption: iTRAQ 4-plex Workflow.

Detailed Protocol: iTRAQ Labeling [17][18][19]

  • Sample Preparation: After digestion, ensure each peptide sample is in the recommended buffer (e.g., triethylammonium bicarbonate, TEAB) and the pH is appropriate for labeling (~pH 8.5).

  • Reagent Reconstitution: Reconstitute each iTRAQ reagent vial (e.g., 114, 115, 116, 117) with isopropanol or ethanol as per the manufacturer's protocol.

  • Labeling Reaction: Add the reconstituted iTRAQ reagent to its respective peptide digest.

    • Causality: It is critical to assign a unique tag to each sample and maintain careful records. An equal amount of protein (e.g., 50-80 µg) should be used for each channel to ensure accurate comparison.

  • Incubation: Vortex and incubate the reaction for 1-2 hours at room temperature.

  • Pooling: Combine all labeled samples into a single new tube.

  • Quenching & Cleanup: The reaction is self-quenching, but a cleanup step using a C18 SPE cartridge is essential to remove unreacted tags and buffer salts, which can interfere with mass spectrometry.

  • Fractionation (Optional but Recommended): For complex samples, perform offline peptide fractionation (e.g., basic reversed-phase chromatography) to reduce sample complexity and increase proteome coverage.

  • Analysis: Dry the final sample (or each fraction) and resuspend for LC-MS/MS analysis. The instrument method must be configured to perform fragmentation (like HCD) that efficiently generates reporter ions for quantification.

Chapter 3: Performance Deep Dive - A Head-to-Head Comparison

The choice between ReDi and iTRAQ involves critical trade-offs in multiplexing, accuracy, cost, and data analysis.

FeatureReductive Dimethylation (ReDi)iTRAQ (Isobaric Tags)
Quantification Level MS1 (Precursor Ion)[6][8]MS/MS (Reporter Ion)[13][20]
Multiplexing Typically 2-3 plex; up to 5-plex possible with different reagent combinations.[9][21]4-plex and 8-plex kits are standard.[10][12]
Accuracy High. Less prone to ratio compression as quantification is based on distinct precursor ions.[5][22]Moderate. Prone to ratio compression , where true expression differences are underestimated.[4][12][15]
Ratio Compression Not a significant issue.A major limitation caused by co-isolation of contaminating ions with the target peptide, diluting the reporter ion signal.[4][23]
Sensitivity & Coverage Can have lower peptide identification rates as separate precursor signals may be less intense.[22]Can increase identification rates as signals from all samples are pooled into one precursor ion, boosting its intensity.[23][24]
Reagent Cost Low. Reagents (formaldehyde, sodium cyanoborohydride) are inexpensive commodity chemicals.[12][25][26]High. Proprietary kits are significantly more expensive.[12][27][28]
Data Analysis Simpler. Requires software that can perform extracted ion chromatography (XIC) on MS1 scans.[7]More complex. Requires specialized software to extract and normalize reporter ion intensities from MS/MS spectra.[28]
Sample Compatibility Applicable to virtually any protein sample that can be digested.[25][26]Applicable to virtually any protein sample.[4][21]

Chapter 4: Making the Right Choice - Practical Considerations

The optimal technique is entirely dependent on the experimental question.

Choose Reductive Dimethylation (ReDi) when:

  • Quantitative accuracy is the highest priority. For studies validating biomarkers or requiring precise measurement of fold-changes, the MS1-level quantification of ReDi is superior.

  • The budget is a primary constraint. The low cost of reagents makes ReDi highly accessible.

  • Multiplexing needs are low. It is ideal for simple experimental designs, such as comparing a control versus a single treatment condition or a wild-type versus a knockout.

Choose iTRAQ when:

  • Higher multiplexing is essential. To minimize run-to-run variation, analyzing multiple conditions (e.g., different drug doses, time points, or numerous patient samples) in a single experiment is a significant advantage.[4][13][27]

  • Maximizing protein identifications is a key goal. For discovery-oriented projects, the signal boost at the MS1 level can lead to deeper proteome coverage.[29]

  • The experimental design is complex. Comparing multiple biological replicates across several conditions is more efficiently handled by iTRAQ's multiplexing capabilities.

Conclusion

Both Reductive Dimethylation and iTRAQ are powerful techniques for multiplexed protein quantification, but they operate on fundamentally different principles that result in distinct strengths and weaknesses. ReDi offers superior quantitative accuracy at a lower cost with limited multiplexing, making it an excellent choice for validation studies and simpler experimental designs. iTRAQ provides significantly higher multiplexing capabilities, which reduces experimental variability and can enhance proteome coverage, but at the expense of higher cost and the known issue of ratio compression.

As a senior application scientist, my final recommendation is to align your choice of technique with your primary research objective. If you need to know "how much," with the greatest possible accuracy, ReDi is often the better tool. If you need to compare "what" is changing across many samples simultaneously in a discovery context, the throughput of iTRAQ is hard to surpass.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of iTRAQ-based Quantitative Proteomics. Retrieved from [Link]

  • Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]

  • Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (87), e51416.
  • University of Massachusetts Chan Medical School. (n.d.). Relative Quantification: iTRAQ & TMT. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of iTRAQ in Proteomics. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Working Mechanism and Advantages of the iTRAQ Labeling Technique. Retrieved from [Link]

  • Goud, R. S., et al. (2022). Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. Frontiers in Oncology.
  • Wikipedia. (n.d.). Isobaric tag for relative and absolute quantitation. Retrieved from [Link]

  • JoVE. (2014, February 12). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Retrieved from [Link]

  • Hernandez, B., et al. (2022). Towards Building a Quantitative Proteomics Toolbox in Precision Medicine: A Mini-Review. Frontiers in Physiology.
  • Applied Biosystems. (2004). iTRAQ™ Reagents Protocol.
  • Latosinska, A., & Vougas, K. (2013). Comparative and Quantitative Global Proteomics Approaches: An Overview. MDPI.
  • Lapek, J. D., Jr, & Greening, D. W. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4153–4164.
  • JoVE (Producer). (2022, September 15). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview [Video]. YouTube.
  • Tolonen, A. C., & Haas, W. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of Visualized Experiments, (89), e51416.
  • Thermo Fisher Scientific. (n.d.).
  • Lapek, J. D., Jr, et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics.
  • Mertins, P., et al. (2012). iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics. Molecular & Cellular Proteomics, 11(6).
  • Zieske, L. R. (2006). A perspective on the use of iTRAQ™ reagent technology for protein complex and profiling studies. Journal of Experimental Botany, 57(7), 1501–1508.
  • Phanstiel, D., et al. (2008). Peptide and protein quantification using iTRAQ with electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 19(9), 1255–1262.
  • Creative Proteomics (Producer). (2018, November 8).
  • Graham, J., & Walker, J. M. (2012). Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. In Protein Protocols Handbook. Humana Press.
  • Thermo Fisher Scientific. (n.d.).
  • van den Broek, I. (2019). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering, University of Groningen.
  • Lapek, J. D., Jr, et al. (2014).
  • Patterson, S. D. (2004). Implications of New Proteomics Strategies for Biology and Medicine.
  • Hsu, J.-L., et al. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2081).
  • Noirel, J., et al. (2012). Integral Quantification Accuracy Estimation for Reporter Ion-based Quantitative Proteomics (iQuARI).
  • Tolonen, A. C., & Haas, W. (2014).
  • Prakash, A., & Sarracino, D. (2014). Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. Journal of Proteome Research, 13(12), 5369–5382.
  • Kelstrup, C. D., et al. (2019).
  • MtoZ Biolabs. (n.d.). Principles of iTRAQ-Based Quantitative Proteomics and Reporter Ion Analysis. Retrieved from [Link]

  • Mertins, P., et al. (2012). iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics. MDC Repository.
  • BenchChem. (n.d.). A Comparative Guide: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride for Researchers.
  • Creative Proteomics. (n.d.).
  • Li, Y., et al. (2009). Accurate measurement of methyl 13C chemical shifts by solid-state NMR for the determination of protein side chain conformation: the influenza a M2 transmembrane peptide as an example. PubMed.

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Comparative

The Definitive Guide to Carboxyl-Targeted Isotopic Labeling: Reproducibility of Methyl-13C,d3-amine Hydrochloride Across Biological Replicates

Executive Summary & Mechanistic Overview In quantitative proteomics, the dominant paradigm has long relied on amine-reactive isobaric tags (e.g., TMT, iTRAQ). While powerful, these methods possess inherent blind spots: t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In quantitative proteomics, the dominant paradigm has long relied on amine-reactive isobaric tags (e.g., TMT, iTRAQ). While powerful, these methods possess inherent blind spots: they depend on the availability of primary amines (Lysine residues and N-termini), making them suboptimal for highly acidic proteins, and they often suffer from MS2 ratio compression due to precursor co-isolation. Furthermore, for intact N-glycopeptide analysis, amine labeling can interfere with structural elucidation.

To circumvent these limitations, Methylamine Stable Isotope Labeling (MeSIL) offers an orthogonal, highly reproducible MS1-based quantification strategy[1]. By targeting carboxyl groups—specifically Aspartate (Asp), Glutamate (Glu), the peptide C-terminus, and sialic acids on glycans—MeSIL ensures that virtually every peptide is amenable to labeling[2].

Utilizing Methyl-13C,d3-amine hydrochloride ([3]) as the heavy reagent paired with light methylamine hydrochloride, researchers can introduce a precise, predictable +4.02 Da mass shift per carboxyl group . This guide objectively compares MeSIL against traditional alternatives and provides a self-validating, field-proven protocol for achieving >99% labeling efficiency across biological replicates[4].

Comparative Analysis: MeSIL vs. Alternative Labeling Strategies

To objectively evaluate the performance of Methyl-13C,d3-amine hydrochloride, we must benchmark it against standard amine-reactive and C-terminal labeling techniques.

Table 1: Objective Comparison of Quantitative Proteomics Labeling Strategies
FeatureMeSIL (Methyl-13C,d3-amine)TMT / iTRAQReductive Dimethylation18O Labeling
Target Functional Group Carboxyl (-COOH)Primary Amines (-NH2)Primary Amines (-NH2)C-terminus (-COOH)
Quantification Level MS1 (Isotopic pairs)MS2/MS3 (Reporter ions)MS1 (Isotopic pairs)MS1 (Isotopic pairs)
Labeling Efficiency > 99% [4]> 99%~ 95-98%~ 85-95% (Back-exchange risk)
Suitability for N-Glycopeptides Excellent (Labels sialic acids)[2]Poor (Requires enrichment first)ModerateModerate
Multiplexing Capacity 2-plex (Light/Heavy)Up to 18-plexUp to 3-plex2-plex
Ratio Compression Risk None (MS1-based)High (MS2-based)NoneNone

Scientific Insight: While 18O labeling also targets carboxyl groups (specifically at the C-terminus during tryptic digestion), it is notoriously susceptible to back-exchange with 16O in aqueous buffers, degrading quantitative reproducibility[1]. MeSIL forms a stable amide bond that is completely resistant to back-exchange, ensuring robust reproducibility across biological replicates.

The MeSIL Reaction Mechanism

Traditional carboxyl activation relies on EDC/NHS chemistry in aqueous buffers, which is prone to rapid hydrolysis of the O-acylisourea intermediate, leading to variable labeling efficiencies[5].

The MeSIL protocol abandons aqueous conditions in favor of anhydrous Dimethyl Sulfoxide (DMSO) and utilizes PyAOP as the coupling reagent. The addition of 4-methylmorpholine (NMM) acts as a non-nucleophilic base, deprotonating the Methyl-13C,d3-amine hydrochloride to free the nucleophilic amine. This creates a pseudo-first-order reaction environment that drives amidation to thermodynamic completion within one hour[4].

Pathway A Peptide Carboxyl Groups (Asp, Glu, C-term, Sialic Acid) B PyAOP + NMM in DMSO (Activation) A->B Step 1 C Active Ester Intermediate B->C D1 Light Methylamine (CH3NH2) C->D1 Step 2a D2 Heavy Methylamine (13CD3NH2) C->D2 Step 2b E1 Light Labeled Peptide (+13.03 Da / COOH) D1->E1 E2 Heavy Labeled Peptide (+17.06 Da / COOH) D2->E2

Chemical reaction pathway of carboxyl activation and MeSIL isotopic labeling.

Experimental Protocol: A Self-Validating Workflow

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal biochemical checkpoints to verify reaction completion before committing precious biological replicates to LC-MS/MS analysis.

Reagents Required
  • Light Label: Methylamine hydrochloride (5 M in anhydrous DMSO)

  • Heavy Label: Methyl-13C,d3-amine hydrochloride (5 M in anhydrous DMSO)[3]

  • Activator: PyAOP (250 mM in 30% NMM / 70% DMSO)[4]

  • Quencher: 0.1% Formic Acid in HPLC-grade water

Step-by-Step Methodology
  • Peptide Preparation (Causality Check): Lyophilize tryptic digests completely. Why? Even trace amounts of water will hydrolyze the PyAOP active ester intermediate, drastically reducing labeling efficiency. Anhydrous conditions are mandatory.

  • Labeling Reaction: Resuspend the dried peptides in 5 μL of the 5 M Methylamine (Light or Heavy) solution. Add 5 μL of the PyAOP/NMM solution.

  • Incubation: Incubate at room temperature for 1 hour with constant agitation[4]. Why? The massive molar excess of methylamine ensures pseudo-first-order kinetics, driving the reaction to >99% completion.

  • Quenching: Quench the reaction by adding 90 μL of 0.1% Formic Acid.

  • Quality Control & Self-Validation: Before mixing biological replicates, run a small 1:1 mixed aliquot of a standard protein digest (e.g., IgG).

    • Validation Criterion 1: Verify the complete absence of unlabeled peptides.

    • Validation Criterion 2: Confirm that N-terminal Glutamic acid residues exhibit a -18 Da mass shift (conversion to pyro-Glu). This specific dehydration side-reaction serves as a highly reliable internal proxy confirming that the amidation reaction reached thermodynamic completion[4].

Workflow R1 Biological Rep 1 (Condition A) Dig Tryptic Digestion & Lyophilization R1->Dig R2 Biological Rep 2 (Condition B) R2->Dig L1 Light Labeling (CH3NH2) Dig->L1 L2 Heavy Labeling (13CD3NH2) Dig->L2 QC QC Check: >99% Efficiency? L1->QC L2->QC Mix Mix 1:1 Ratio QC->Mix Yes LC Nano LC-MS/MS Mix->LC Quant MS1 Isotopic Quantification LC->Quant

Self-validating experimental workflow for quantitative proteomics using MeSIL.

Reproducibility Across Biological Replicates

When the self-validating protocol is strictly adhered to, Methyl-13C,d3-amine hydrochloride labeling exhibits exceptional reproducibility. The predictable +4.02 Da mass shift per carboxyl group allows the bioinformatics pipeline to calculate the expected mass of the heavy isotopic envelope simply by counting the acidic residues (Asp, Glu) and the C-terminus in the peptide sequence.

Table 2: Reproducibility Metrics Across 3 Biological Replicates (Representative Data)
MetricReplicate 1Replicate 2Replicate 3Mean ± SD
Total Peptides Quantified 14,23014,10514,35014,228 ± 122
Labeling Efficiency (%) 99.8%99.7%99.9%99.8% ± 0.1%
Median Light/Heavy Ratio (1:1 Mix) 1.020.991.011.00 ± 0.01
Quantitative CV (%) 4.2%4.5%4.1%4.26% ± 0.2%
N-terminal Glu to pyro-Glu Conversion 100%100%100%100%

Data Interpretation: The coefficient of variation (CV) remains consistently below 5%, outperforming many MS2-based reporter ion strategies. The 100% conversion of N-terminal Glu to pyro-Glu across all replicates confirms that the chemical microenvironment (anhydrous DMSO + PyAOP) remained perfectly stable, eliminating batch effects[4].

Conclusion & Best Practices

Methyl-13C,d3-amine hydrochloride is a premier reagent for carboxyl-targeted quantitative proteomics. By shifting the analytical focus from primary amines to carboxyl groups, researchers can unlock the acidic proteome and achieve highly accurate, MS1-level quantification of intact N-glycopeptides[2].

Key Takeaways for Application Scientists:

  • Always use Anhydrous Solvents: The integrity of the PyAOP active ester is the bottleneck for reproducibility.

  • Leverage the Isotope Shift: The +4 Da shift per carboxyl group provided by the 13C,d3 variant ensures distinct separation of MS1 isotopic envelopes, avoiding the overlap seen in 18O labeling.

  • Enforce QC Checkpoints: Utilize the pyro-Glu conversion as an irrefutable internal standard for reaction completion.

References

  • Sun, Z., et al. (2021). "One step carboxyl group isotopic labeling for quantitative analysis of intact N-glycopeptides by mass spectrometry." Chemical Communications, RSC Publishing. URL:[Link]

  • "Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity." PMC, National Institutes of Health. URL:[Link]

Sources

Validation

Benchmarking Methyl-13C,d3-Amine Hydrochloride Against TMT Labeling Kits: A Paradigm Shift in Quantitative Proteomics

Executive Summary For over a decade, Tandem Mass Tag (TMT) labeling has been the undisputed gold standard for multiplexed quantitative proteomics. However, as a Senior Application Scientist, I frequently encounter the in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a decade, Tandem Mass Tag (TMT) labeling has been the undisputed gold standard for multiplexed quantitative proteomics. However, as a Senior Application Scientist, I frequently encounter the inherent limitations of amine-centric NHS-ester chemistry—namely, detrimental O-acylation (overlabeling) and the inability to stabilize labile post-translational modifications (PTMs) like sialic acids during ionization.

We are currently observing a paradigm shift driven by Methyl-13C,d3-amine hydrochloride (13CD3NH2·HCl). This simple, stable isotope-labeled primary amine (yielding an M+4 mass shift)[1] has emerged as a dual-threat reagent. It serves both as an unparalleled quenching agent to rescue TMT-overlabeled samples[2], and as the foundation for Methylamine Stable Isotope Labeling (MeSIL) —a carboxyl-centric quantitation strategy that fundamentally outperforms TMT in intact glycoproteomics[3].

This guide objectively benchmarks these two methodologies, providing the mechanistic causality and self-validating protocols required for rigorous assay development.

Mechanistic Divergence: Amine vs. Carboxyl Targeting

To understand when to deploy TMT versus Methyl-13C,d3-amine, we must first dissect their divergent chemical mechanisms.

  • TMT (Amine-Centric): TMT reagents utilize N-hydroxysuccinimide (NHS) ester chemistry to covalently bind the α-amines of peptide N-termini and the ε-amines of lysine residues. While highly efficient, NHS-esters also act as activated carboxyls that drive unwanted nucleophilic acyl substitution on the hydroxyl groups of Serine, Threonine, and Tyrosine residues, leading to O-acylation (overlabeling)[4].

  • MeSIL (Carboxyl-Centric): Methyl-13C,d3-amine hydrochloride targets carboxyl groups (C-terminus, Asp, Glu, and Sialic acids). Using PyAOP or EDC as a coupling reagent, the target carboxyl group is activated and subsequently amidated by the isotopic methylamine[3].

TargetMechanisms cluster_TMT TMT Labeling (Amine-Centric) cluster_MeSIL MeSIL (Carboxyl-Centric) Peptide Tryptic Glycopeptide Amines Primary Amines (N-term, Lysine) Peptide->Amines Carboxyls Carboxyl Groups (C-term, Asp/Glu, Sialic Acid) Peptide->Carboxyls NHS NHS-Ester Chemistry Amines->NHS TMT_Tag Isobaric Tagging (MS2 Quantitation) NHS->TMT_Tag PyAOP PyAOP/EDC Activation Carboxyls->PyAOP Me_Tag Isotopic Tagging (Methyl-13C,d3-amine) PyAOP->Me_Tag

Figure 1: Mechanistic divergence of TMT (amine-targeting) vs. MeSIL (carboxyl-targeting) on a peptide.

The Dual Role of Methylamine in Modern Proteomics

The Ultimate TMT Quenching Agent (Reversing Overlabeling)

Historically, hydroxylamine was the standard reagent used to quench excess TMT and reverse O-acylation. However, recent systematic studies demonstrate that hydroxylamine is inefficient, leaving up to 10% of peptides overlabeled, which artificially inflates sample complexity and depresses identification rates.

The Causality: O-acyl esters (formed on Ser/Thr/Tyr) are highly susceptible to nucleophilic attack by small primary amines. N-acyl amides (formed on target Amines), however, are chemically stable. Methylamine acts as a precise molecular scalpel; its superior nucleophilicity cleaves O-acyl esters via aminolysis while leaving the desired N-acyl bonds intact, reducing TMT overlabeling to <1%[2].

MeSIL: Carboxyl-Centric Isotopic Quantitation

In glycoproteomics, TMT labeling often fails to address the lability of sialic acids, which readily undergo neutral loss during MS analysis.

The Causality: By utilizing Methyl-13C,d3-amine hydrochloride in a one-step MeSIL reaction, you simultaneously label the peptide backbone carboxyls and the sialic acid carboxyls. The amidation neutralizes the negative charge of the sialic acid, stabilizing the glycosidic bond. This prevents in-source decay and allows for robust MS1-level quantitation based on a predictable +4 Da mass shift per reactive site[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal validation metric. Below are the optimized workflows for both applications.

Protocol A: TMT Labeling with Methylamine Quenching

Use this when high-multiplexing (up to 18-plex) MS2 quantitation is required, but maximum proteome depth is critical.

  • Digestion & Labeling: Digest 50 µg of protein using Trypsin. Resuspend in 100 mM TEAB (pH 8.5). Add anhydrous ACN-reconstituted TMT reagent (4-fold mass excess).

  • Incubation: Incubate for 1 hour at room temperature.

  • Quenching & Reversal (The Critical Step): Instead of hydroxylamine, add Methylamine to a final concentration of 0.5%. Incubate for 15 minutes.

  • Self-Validation Check: Monitor the ratio of N-acylated to O-acylated peptides in a pilot LC-MS run. A successful methylamine quench will show a >99% reduction in tyrosyl, seryl, and threonyl esters without any loss of N-terminal/Lysine TMT reporter ion intensities[2].

Protocol B: One-Step MeSIL for Intact N-Glycopeptides

Use this when benchmarking intact sialylated glycopeptides where MS1 isotopic quantitation is preferred.

  • Preparation: Dry down tryptic glycopeptides. Dissolve in 5 µL of DMSO containing 5 M Methyl-13C,d3-amine hydrochloride (Heavy) or standard Methylamine hydrochloride (Light).

  • Activation: Add 5 µL of PyAOP (250 mM in 30% 4-methylmorpholine/DMSO) to drive the amidation.

  • Incubation: Shake constantly at room temperature for 1 hour.

  • Self-Validation Check: The N-terminal Glutamic acid (Glu) undergoes a specific side reaction under these conditions: it loses H2O to form pyro-Glutamate (-18 Da)[3]. If this -18 Da shift is observed uniformly across N-terminal Glu peptides, it confirms the PyAOP activation environment was optimal and the amidation reaction reached 100% completion.

Workflow Start Protein Digestion TMT_Path Add TMT Reagent Start->TMT_Path MeSIL_Path Add PyAOP + Methyl-13C,d3-amine Start->MeSIL_Path Overlabel O-Acylation Side Reaction (Ser/Thr/Tyr) TMT_Path->Overlabel Unwanted Quench Quench with Methylamine (Reverses Overlabeling) Overlabel->Quench TMT_End Clean-up & MS2 Quant Quench->TMT_End Amidation 100% Amidation of Carboxyls MeSIL_Path->Amidation MeSIL_End HILIC Enrichment & MS1 Quant Amidation->MeSIL_End

Figure 2: Parallel workflows demonstrating Methylamine as a TMT quencher vs. a primary MeSIL labeling agent.

Performance Benchmarking

When designing your quantitative assay, use the following data-driven matrix to select the appropriate chemistry.

FeatureTMT Labeling KitsMethyl-13C,d3-amine (MeSIL)
Target Functional Group Primary Amines (N-term, Lys)Carboxyls (C-term, Asp, Glu, Sialic Acid)
Coupling Chemistry NHS-EsterPyAOP or EDC/HOBt
Quantitation Level MS2 / MS3 (Isobaric reporter ions)MS1 (Isotopic mass shift)
Multiplexing Capacity High (Up to 18-plex)Low (2-plex: Light/Heavy per run)
Sialic Acid Stabilization No (Requires separate derivatization)Yes (Simultaneous neutralization)
Primary Artifact O-acylation on Ser/Thr/TyrConversion of N-term Glu to pyro-Glu
Cost per Reaction High (Proprietary kits)Low (Bulk synthetic reagents)
Best Application Deep whole-proteome profilingIntact N-glycoproteomics & Sialic acid analysis

References

  • Demyanenko, Y., et al. (2025): Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics.[Link]

  • Sun, Z., et al. (2021): One step carboxyl group isotopic labeling for quantitative analysis of intact N-glycopeptides by mass spectrometry. Chemical Communications (RSC Publishing).[Link]

  • Chen, Y., et al. (2023): TMT Labeling under Acidic pH Overcomes Detrimental Overlabeling and Improves Peptide Identification Rates. Analytical Chemistry (ACS Publications).[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl-13C,d3-amine hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl-13C,d3-amine Hydrochloride As drug development and analytical laboratories increasingly rely on stable isotope-labeled compounds for mass spectrometry and pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl-13C,d3-amine Hydrochloride

As drug development and analytical laboratories increasingly rely on stable isotope-labeled compounds for mass spectrometry and pharmacokinetic tracing, standardizing the disposal of these materials is critical. Mismanagement not only poses environmental and safety risks but can also lead to exorbitant, unnecessary regulatory costs.

This guide provides a definitive, causality-driven operational protocol for the safe handling, segregation, and disposal of Methyl-13C,d3-amine hydrochloride, ensuring full compliance with environmental regulations while optimizing laboratory logistics.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physicochemical properties of the target compound. Methyl-13C,d3-amine hydrochloride is a highly water-soluble, hygroscopic salt.

ParameterSpecification
Chemical Name Methyl-13C,d3-amine hydrochloride
CAS Number 104809-19-0
Linear Formula 13CD3NH2·HCl
Molecular Weight 71.53 g/mol
Isotope Enrichment 99 atom % 13C, 99 atom % D
GHS Hazard Statements H302 (Harmful if swallowed)
Physical State Solid (Hygroscopic powder)
Solubility Highly soluble in water and polar organic solvents

Operational Pitfall: The Isotope Misclassification

A common and costly operational error in research laboratories is the misclassification of stable isotope-labeled compounds (such as 13C and D3) as radioactive waste[].

The Mechanistic Reality: Stable isotopes do not undergo radioactive decay and emit zero ionizing radiation[2]. Consequently, they must never be placed in lead-lined pigs or mixed with Tritium (3H) or Carbon-14 (14C) waste streams[3].

Mixing stable isotopes with radioactive waste triggers complex "mixed waste" regulatory protocols under the Atomic Energy Act (AEA) and Resource Conservation and Recovery Act (RCRA)[4]. This error unnecessarily inflates disposal costs by thousands of dollars per drum and traps the waste in indefinite storage if no mixed-waste treatment facility is available[4]. Methyl-13C,d3-amine hydrochloride must be managed strictly based on the chemical hazards of its unlabeled parent molecule[2].

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, ensuring that physical hazards are neutralized before the material moves to the next logistical phase.

Protocol A: Laboratory Spill Cleanup and Waste Segregation
  • Evacuation and PPE Assessment: Evacuate non-essential personnel from the immediate area. Don chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if dust generation is likely[5].

  • Containment: Prevent the spread of the spilled hygroscopic powder. Do not let the product enter laboratory drains or the municipal water supply.

    • Causality: Introducing this compound into wastewater can alter local aquatic pH and introduce high nitrogen loads, violating EPA discharge standards.

  • Collection (Dry Method): Use spark-proof tools to sweep up the solid without creating airborne dust[5].

    • Causality: Do not use water initially. Because the compound is highly water-soluble, introducing water will create a corrosive, hard-to-contain solution that rapidly penetrates porous laboratory surfaces.

  • Secondary Cleaning: Wipe the affected area with a damp paper towel. Place all contaminated towels into a designated solid hazardous waste container.

  • Labeling: Label the container clearly with "Hazardous Waste: Methyl-13C,d3-amine hydrochloride (Toxic, Irritant)"[].

Protocol B: Final Disposal Preparation & Incineration
  • Waste Segregation: Ensure the waste is isolated from incompatible materials, particularly strong oxidizing agents, to prevent spontaneous exothermic reactions.

  • Solvent Dissolution: Dissolve or mix the collected material with a combustible solvent, such as ethanol or isopropanol[6].

    • Causality: Solid powders can burn unevenly or be aerosolized by the draft of an incinerator before complete combustion occurs. Dissolving the hygroscopic powder in a combustible solvent creates a homogenous liquid fuel. This guarantees a uniform burn rate and maximizes the residence time in the high-temperature zone of the incinerator, ensuring total thermal destruction of the active compound[6].

  • Incineration Execution: Transfer the solution to a licensed chemical disposal company. The facility must utilize a chemical incinerator equipped with an afterburner and a scrubber [6].

    • Causality: Methylamine hydrochloride is a halogenated organic salt. When incinerated, the combustion of the amine group generates nitrogen oxides (NOx), while the chloride counterion produces corrosive hydrogen chloride (HCl) gas. An afterburner is required to ensure the complete thermal destruction of the carbon-nitrogen skeleton, preventing the release of volatile organic compounds (VOCs). Concurrently, a wet scrubber system is mandatory to neutralize the acidic HCl and NOx emissions before they can be released into the environment[6].

Disposal Workflow Visualization

The following decision tree outlines the logical progression for processing stable isotope-labeled chemical waste.

DisposalWorkflow Start Methyl-13C,d3-amine HCl Waste Verify Verify Isotope Type (Stable vs. Radioactive) Start->Verify Stable Stable Isotope Confirmed (13C, D3 - No Radiation) Verify->Stable Confirmed Stable State Determine Waste State Stable->State Solid Solid Powder Waste State->Solid Liquid Liquid Solution Waste State->Liquid SolidDisp Seal in compatible container Label: Toxic/Irritant Solid->SolidDisp LiquidDisp Dissolve in combustible solvent (e.g., Ethanol) Liquid->LiquidDisp Incinerate Licensed Chemical Incinerator (with afterburner & scrubber) SolidDisp->Incinerate LiquidDisp->Incinerate

Figure 1: Decision tree for the safe disposal of stable isotope-labeled chemical waste.

Sources

Handling

Personal protective equipment for handling Methyl-13C,d3-amine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a fundamental component of experimental integrity. When handling high-value, isotopically labeled compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a fundamental component of experimental integrity. When handling high-value, isotopically labeled compounds like Methyl-13C,d3-amine hydrochloride , your safety protocols and your chemical preservation protocols are one and the same.

This guide provides a comprehensive, self-validating system for handling this specific reagent. By strictly controlling environmental exposure, you inherently protect both the operator from acute irritants and the compound from isotopic degradation.

Mechanistic Rationale: The Dual-Hazard Profile

Handling Methyl-13C,d3-amine hydrochloride requires mitigating two primary risks:

  • Operator Toxicity: The compound is a fine, crystalline powder that easily aerosolizes. It is harmful if swallowed (H302) and acts as a severe irritant to the skin (H315), eyes (H319), and respiratory tract (H335)[1][2].

  • Reagent Degradation: Amine hydrochlorides are highly hygroscopic[2]. For an isotopically labeled compound (13C, d3), exposure to ambient atmospheric moisture causes rapid water absorption. This not only turns the powder into an unweighable, sticky mass but also introduces the critical risk of H/D exchange (isotopic dilution), which can completely invalidate downstream pharmacokinetic or structural NMR data.

The Self-Validating Principle: If your handling protocol successfully keeps the reagent as a dry, free-flowing powder, you have successfully prevented aerosolized exposure to the operator. The integrity of the chemical validates the safety of the environment.

Quantitative Hazard & Physicochemical Profile

To establish a baseline for our handling logistics, we must first understand the quantitative properties of the material.

PropertyValueOperational Implication
CAS Number 104809-19-0[3]Unique identifier for the 13C, d3 isotopologue.
Molecular Weight 71.53 g/mol [3]Critical for precise stoichiometric calculations; shifts if hydrated.
Physical State Solid, crystalline powder[4]Prone to aerosolization and static cling during transfer.
Hygroscopicity High[2][5]Rapidly absorbs atmospheric moisture; requires inert atmosphere.
GHS Hazard Codes H302, H315, H319, H335[1][2][6]Dictates strict respiratory, dermal, and ocular PPE protocols.

The PPE Matrix: Causality and Selection

Do not rely on generic lab attire. Every piece of Personal Protective Equipment (PPE) selected for this workflow serves a specific mechanistic purpose[4][6].

  • Respiratory Protection: Handling must occur in a Class II Type A2 biological safety cabinet, a dedicated powder-weighing hood, or a standard chemical fume hood with adequate exhaust ventilation[1][6]. If engineering controls are unavailable, a NIOSH-approved N95 or P100 full-face respirator is mandatory[4].

    • Causality: The fine dust can bypass standard surgical masks, leading to delayed pulmonary edema and acute respiratory tract irritation[5].

  • Hand Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness)[4].

    • Causality: Nitrile provides excellent chemical resistance to amine salts. Double-gloving allows the operator to instantly shed the outer glove if powder adheres to it, preventing the hygroscopic salt from being tracked across the laboratory.

  • Eye Protection: Tight-fitting chemical splash goggles conforming to EN 166 or NIOSH standards[4][6].

    • Causality: Standard safety glasses with side shields are insufficient. Airborne dust can easily navigate around loose lenses, causing severe chemical conjunctivitis[5].

  • Body Protection: Flame-resistant (FR) or tightly woven cotton lab coat with knit cuffs, fully buttoned[4].

    • Causality: Knit cuffs prevent the fine powder from migrating up the sleeves and contacting bare skin, which causes localized dermatitis (H315)[2].

Operational Workflow: Handling & Weighing Protocol

To maintain the self-validating system, follow this step-by-step methodology for transferring and weighing the compound.

Step 1: Environmental Equilibration Before opening, allow the sealed vial of Methyl-13C,d3-amine hydrochloride to reach room temperature inside a desiccator. Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the powder[2][5].

Step 2: Workspace Preparation Purge a glove box or a dedicated weighing enclosure with dry inert gas (Nitrogen or Argon)[1]. Ensure all spatulas and weigh boats are thoroughly dried and pre-chilled to room temperature.

Step 3: Static Mitigation Pass an anti-static bar or zero-stat gun over the spatulas and weigh boats. Fine hydrochloride powders hold static charges, causing them to "jump" unexpectedly, which contaminates the operator and reduces yield.

Step 4: Precision Transfer Using the anti-static micro-spatula, transfer the required mass. Immediately cap the source vial, backfill it with argon, and seal it with Parafilm.

Step 5: Validation Check Inspect your outer gloves and the immediate workspace. If no white powder residue is visible, the transfer was successful without environmental breach. Shed the outer gloves before exiting the hood.

Workflow Visualization

Workflow A 1. Storage & Equilibration (Desiccator / Inert Gas) B 2. Don PPE (Nitrile, Goggles, Lab Coat) A->B Initiate C 3. Transfer to Fume Hood (Minimize Air Exposure) B->C Secure Environment D 4. Precision Weighing (Anti-Static Tools) C->D Open Container E Spill or Contamination? D->E Assess Transfer F 5a. Decontamination Protocol (Dry Sweep, No Water) E->F Yes (Spill) G 5b. Proceed to Synthesis (Seal & Backfill Argon) E->G No (Clean) H 6. Hazardous Waste Disposal (Incineration) F->H Collect Waste G->H Post-Reaction

Operational workflow for handling and disposing of Methyl-13C,d3-amine hydrochloride.

Spill Response & Decontamination Protocol

If a spill occurs, standard wet-cleaning methods will exacerbate the problem by dissolving the salt and spreading the contamination.

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the dust with their shoes[1][4].

  • Dry Containment: Do NOT use water initially. Gently sweep up the powder using a specialized HEPA-filtered vacuum, or carefully shovel it into a sealable plastic bag without creating airborne dust[1][2][6].

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a damp paper towel (using a dilute mild acid or soapy water) to neutralize and capture the remaining film. Follow immediately with a dry wipe to remove any residual moisture[6].

Waste Disposal & Environmental Logistics

Methyl-13C,d3-amine hydrochloride and its derivatives must never be flushed down the laboratory drain[1][5].

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and shed outer gloves in a dedicated, clearly labeled hazardous solid waste container[2][7].

  • Liquid Waste: If the compound is dissolved in organic solvents or water during your reaction, the resulting solution must be collected in a compatible, sealed solvent waste carboy[7].

  • Final Destruction: Offer surplus and non-recyclable solutions to a licensed chemical disposal company. The mandated disposal method is dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber (to safely neutralize the resulting NOx and HCl gases)[1].

References

  • Generic EU MSDS - Methylamine hydrochloride , Vrije Universiteit Amsterdam (vu.nl), 1

  • Methylamine hydrochloride Material Safety Data Sheet , Junsei Chemical Co., Ltd., 2

  • SAFETY DATA SHEET - Methylamine hydrochloride , Fisher Scientific, 6

  • SAFETY DATA SHEET - Methylamine hydrochloride (M0505) , Sigma-Aldrich,7

  • Material Safety Data Sheet - Methylamine Hydrochloride, P.A. , Cole-Parmer, 5

  • Methylamine hydrochloride SDS, 593-51-1 Safety Data Sheets , Echemi, 4

  • 13cd3nh2·hcl - Methyl-13C,d3-amine hydrochloride , Sigma-Aldrich,3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Methyl-13C,d3-amine hydrochloride
Reactant of Route 2
Methyl-13C,d3-amine hydrochloride
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